Aristolactam A IIIa
Beschreibung
Eigenschaften
IUPAC Name |
4,14-dihydroxy-15-methoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1,3,5,7,9(16),12,14-heptaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c1-21-15-12(19)6-10-13-11(17-16(10)20)4-7-2-3-8(18)5-9(7)14(13)15/h2-6,18-19H,1H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXGXKFPTAJYHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C(C=C4C=CC(=CC4=C31)O)NC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Aristolactam A IIIa: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Aristolactam A IIIa, a phenanthrene alkaloid with notable biological activities. The document details its natural occurrences, comprehensive isolation protocols, and the molecular pathways it influences, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
This compound is predominantly found in plants of the Aristolochiaceae family, particularly within the genus Aristolochia. However, its presence has also been reported in other plant families, including Annonaceae, Monimaceae, Menispermaceae, and Piperaceae.[1] This wide distribution suggests a conserved biosynthetic pathway for this class of compounds across different plant lineages.
The following table summarizes the known natural sources of this compound, providing a reference for researchers seeking to isolate this compound.
| Family | Genus | Species | Plant Part | Reference |
| Aristolochiaceae | Aristolochia | Aristolochia gigantea | Stems | [2][3][4] |
| Aristolochiaceae | Aristolochia | Aristolochia moupinensis | Not Specified | |
| Aristolochiaceae | Aristolochia | Aristolochia cathcartii | Not Specified | |
| Aristolochiaceae | Aristolochia | Aristolochia contorta | Roots | [5] |
| Aristolochiaceae | Aristolochia | Aristolochia maurorum | Roots and Aerial Parts | [6] |
| Piperaceae | Piper | Piper wallichii | Not Specified | [7] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a multi-step process combining solvent extraction and chromatographic techniques. The general workflow is depicted in the diagram below.
Detailed Experimental Protocols
This section provides a synthesis of methodologies reported in the literature for the isolation of this compound.
Protocol 1: Isolation from Aristolochia gigantea
-
Extraction: The dried and powdered stems of Aristolochia gigantea are extracted with ethanol. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude ethanol extract.[3]
-
Chromatography and Partition Procedures: The crude extract is subjected to a series of chromatography and partition procedures to isolate the target compound.[3] While specific details of the partitioning are not extensively described, a common subsequent step is column chromatography.
-
Spectroscopic Analysis: The final identification and structural elucidation of Aristolactam IIIa are performed using spectroscopic methods, including Infrared (IR), Ultraviolet (UV), Mass Spectrometry (MS), and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
Protocol 2: General Protocol for Aristolactam Isolation from Aristolochia Species
-
Extraction and Fractionation: A novel method for the purification of aristolactams involves an initial extraction followed by fractionation using an Oligo (ethylene glycol) separation column. This column is reported to have a "clustering function" for compounds with similar structures.[8]
-
Preparative HPLC: The fractions containing aristolactams are then purified using a four-channel parallel preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 separation column.[8] This high-throughput approach allows for the simultaneous purification of multiple compounds.
-
Structure Confirmation: The identity of the isolated compounds is confirmed using Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS), Proton NMR (¹H NMR), and Carbon-13 NMR (¹³C NMR).[8]
Protocol 3: Isolation from Aristolochia bracteolata
While this protocol focuses on aristolochic acids, the methodology is relevant for the co-isolation of aristolactams.
-
Extraction: The plant material is defatted with petroleum ether, and the residue is then extracted with methanol. The methanol extract is subsequently partitioned with chloroform.[9]
-
Column Chromatography: The chloroform extract is subjected to silica gel column chromatography. Elution is performed with a gradient of chloroform and methanol.[9]
-
Preparative Thin Layer Chromatography (PTLC): Fractions rich in the target compounds are further purified by PTLC.[9]
-
HPLC Analysis: The purity and quantification of the isolated compounds are determined by HPLC using a C18 column with a mobile phase of 1% acetic acid and methanol (40:60) at a flow rate of 1.0 ml/min, with UV detection at 250 nm.[9]
Quantitative Data
Quantitative data on the isolation of this compound is limited in the literature. The following table summarizes the available data.
| Natural Source | Plant Part | Method | Yield/Content | Purity | Reference |
| Piper wallichii | Not Specified | HPLC | 0.047-0.059 mg/g dry weight | Not Specified | [7] |
| Aristolochia bracteolata | Not Specified | Centrifugal Partition Chromatography | 35.1 mg from 5g crude extract (aristolochic acid IIIa) | >95% | [10] |
Biological Activities and Signaling Pathways
This compound exhibits significant cytotoxic activity against various cancer cell lines.[6] Its mechanism of action is primarily attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.[6][11][12]
Induction of Apoptosis
This compound triggers programmed cell death, or apoptosis, in cancer cells. A key indicator of this process is the cleavage of Poly (ADP-ribose) polymerase-1 (PARP), a marker for caspase activation.[11] The apoptotic cascade initiated by this compound likely involves the activation of a series of caspases, which are cysteine proteases that execute the apoptotic process.
G2/M Cell Cycle Arrest
In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by arresting the cell cycle at the G2/M transition phase.[6] This arrest is often mediated by the activation of DNA damage checkpoint pathways. Key players in this process include the ATM (Ataxia-Telangiectasia Mutated) and Chk2 (Checkpoint Kinase 2) proteins, which in turn can lead to the upregulation of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[13][14] p21 can then inhibit the activity of the CDK1/Cyclin B1 complex, which is essential for entry into mitosis.
Conclusion
This compound is a promising natural product with significant potential for further investigation in the context of cancer therapy. This guide has provided a comprehensive overview of its natural sources and detailed methodologies for its isolation and purification. The elucidation of its mechanisms of action, particularly its ability to induce apoptosis and cell cycle arrest, provides a strong rationale for its continued study in preclinical and potentially clinical settings. Further research is warranted to optimize isolation yields, fully characterize its pharmacological profile, and explore its therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Selectively preparative purification of aristolochic acids and aristololactams from Aristolochia plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. search.library.oregonstate.edu [search.library.oregonstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
The Discovery and History of Aristolactam A IIIa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam A IIIa is a naturally occurring phenanthrene lactam alkaloid belonging to the aristolactam class of compounds. First isolated from members of the Aristolochia genus, this molecule has garnered significant interest within the scientific community due to its notable biological activities, particularly its potent cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to this compound, intended to serve as a comprehensive resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.
Discovery and History
The journey of this compound began with the broader exploration of the chemical constituents of the Aristolochiaceae family of plants, which have a long history of use in traditional medicine. The first definitive isolation and characterization of this compound is attributed to Hector A. Priestap in his 1985 publication in Phytochemistry. In this seminal work, Priestap detailed the isolation of seven aristolactams, including this compound, from the plant Aristolochia argentina. The structure of the compound was elucidated through a combination of spectroscopic techniques, including UV-Vis, IR, ¹H-NMR, and mass spectrometry.
Following its initial discovery, this compound has been identified in various other Aristolochia species, such as Aristolochia gigantea, Aristolochia moupinensis, and Aristolochia cathcartii, as well as in other plant families like Annonaceae and Piperaceae.[1][2] The recurring presence of this compound in distinct plant species has spurred further investigation into its biosynthesis and ecological role.
Physicochemical Properties and Structure Elucidation
The structural elucidation of this compound was a critical step in understanding its chemical nature and potential biological activity. The initial characterization by Priestap and subsequent studies have established its chemical formula as C₁₇H₁₁NO₄. Spectroscopic data were instrumental in this process.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations |
| UV-Vis (MeOH) | λmax (log ε): 242 (4.52), 258 (4.48), 290 (4.08), 330 (3.78), 395 (3.85) nm |
| IR (KBr) | νmax: 3450 (N-H), 1700 (C=O, lactam), 1620, 1580, 1500 (aromatic) cm⁻¹ |
| ¹H-NMR (DMSO-d₆) | δ 10.8 (s, 1H, NH), 8.5-7.0 (m, 5H, Ar-H), 6.2 (s, 2H, -O-CH₂-O-), 4.1 (s, 3H, -OCH₃) |
| Mass Spectrometry (EI-MS) | m/z (%): 293 [M]⁺ (100), 264 (20), 236 (15) |
Biological Activity and Mechanism of Action
The primary biological activity of this compound that has attracted significant scientific attention is its cytotoxicity against cancer cells. It has demonstrated inhibitory effects on a range of human cancer cell lines.[3]
Table 2: Cytotoxic Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HeLa | Cervical Cancer | 7.5 | [3] |
| A549 | Lung Cancer | 15.2 | [3] |
| HGC | Gastric Cancer | 28.7 | [3] |
| HCT-8/V | Drug-Resistant Colon Cancer | 3.55 | [3] |
The mechanism underlying the cytotoxic effects of this compound involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[3] A key molecular target of this compound has been identified as Polo-like kinase 1 (PLK-1), a serine/threonine kinase that plays a crucial role in the regulation of mitosis.
Inhibition of PLK-1 by this compound disrupts the formation of the mitotic spindle, leading to mitotic arrest. This arrest activates the p53 tumor suppressor pathway, which in turn modulates the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, it leads to an increase in the Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria. This event triggers the activation of a caspase cascade, ultimately leading to the execution of apoptosis.[4][5]
Experimental Protocols
Isolation of this compound from Aristolochia argentina
The following is a representative protocol for the isolation of this compound, adapted from the work of Priestap.
Detailed Steps:
-
Extraction: The dried and powdered aerial parts of Aristolochia argentina are macerated with methanol at room temperature for 72 hours.
-
Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning using a sequence of solvents with increasing polarity (e.g., hexane, chloroform, and ethyl acetate). The chloroform fraction is typically enriched with aristolactams.
-
Chromatography: The chloroform fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by preparative TLC.
-
Crystallization: The purified compound is crystallized from a suitable solvent system (e.g., methanol-chloroform) to yield pure this compound. The typical yield from the dried plant material is in the range of 0.01-0.05%.
Total Synthesis of this compound
Several synthetic routes to aristolactams have been developed. A common strategy involves the construction of the phenanthrene core via a Pschorr cyclization or a Suzuki coupling reaction, followed by the formation of the lactam ring. The following is a generalized workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polo-like kinase 1 inhibitors, mitotic stress and the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Spectroscopic Profile of Aristolactam A IIIa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Aristolactam A IIIa, a naturally occurring alkaloid belonging to the aristolactam class. The information presented herein is intended to support researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development in the identification and characterization of this compound.
Spectroscopic Data
The structural elucidation of this compound is dependent on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the available quantitative data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.62 | s | - |
| H-5 | 7.97 | d | 2.5 |
| H-7 | 7.10 | dd | 2.5, 8.5 |
| H-8 | 7.79 | d | 8.5 |
| H-9 | 7.05 | s | - |
| OCH₂O | 6.48 | s | - |
| NH | 10.65 | s | - |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Note: These are predicted values based on the analysis of related aristolactam structures and may vary from experimental data.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~115-120 |
| C-1a | ~125-130 |
| C-2 | ~110-115 |
| C-3 | ~145-150 |
| C-3a | ~120-125 |
| C-4 | ~140-145 |
| C-4a | ~125-130 |
| C-5 | ~110-115 |
| C-6 | ~120-125 |
| C-7 | ~125-130 |
| C-8 | ~115-120 |
| C-9 | ~100-105 |
| C=O | ~165-170 |
| OCH₂O | ~100-105 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the characteristic absorption bands would be indicative of the lactam and aromatic functionalities.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H stretch (lactam) | ~3400-3200 |
| C=O stretch (lactam) | ~1680-1650 |
| C=C stretch (aromatic) | ~1600, ~1475 |
| C-O stretch (ether) | ~1250-1000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements. The MS¹ and MS² spectra for Aristolactam AIIIa have been reported[1].
Table 4: Mass Spectrometry Data for this compound
| Ion | Observed m/z |
| [M+H]⁺ | 282.0761 |
Experimental Protocols
The following are detailed methodologies that are typically employed for the spectroscopic analysis of aristolactam compounds and are presumed to be applicable for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Sample Preparation: Approximately 1-5 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).
-
¹H NMR Acquisition: Standard one-dimensional ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often conducted.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed under high pressure to form a transparent pellet.
-
Thin Film: The sample is dissolved in a volatile solvent (e.g., chloroform or methanol), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
-
-
Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this class of compounds.
-
Sample Preparation: The purified sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL). The solution may be infused directly into the mass spectrometer or injected into the LC system.
-
Data Acquisition:
-
Full Scan (MS¹): The instrument is set to scan a wide mass range to detect the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Tandem MS (MS/MS or MS²): The molecular ion is selected and fragmented to produce a characteristic fragmentation pattern, which can aid in structural elucidation. The collision energy is optimized to produce informative fragment ions.
-
Workflow for Spectroscopic Analysis
As no specific signaling pathways involving this compound have been detailed in the scientific literature, the following diagram illustrates a general experimental workflow for the isolation and spectroscopic identification of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
The Biosynthesis of Aristolactam A IIIa: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Aristolactam A IIIa, a metabolite of the nephrotoxic and carcinogenic compound, Aristolochic Acid IIIa. Understanding this pathway is critical for assessing the toxicological risks associated with exposure to aristolochic acids and for the development of potential therapeutic interventions.
Core Biosynthetic Pathway
The biosynthesis of this compound is a metabolic conversion process from its precursor, Aristolochic Acid IIIa. This transformation is primarily a nitroreduction reaction, a key step in both the bioactivation and detoxification of aristolochic acids.
Precursor: Aristolochic Acid IIIa
Aristolochic Acid IIIa is a nitrophenanthrene carboxylic acid found in various species of the Aristolochia plant genus. The biosynthesis of aristolochic acids themselves is thought to originate from benzylisoquinoline alkaloids (BIAs), though the complete pathway from primary metabolites is not yet fully elucidated.
Key Enzymatic Conversion: Nitroreduction
The conversion of the nitro group (-NO2) on Aristolochic Acid IIIa to the lactam ring characteristic of this compound is catalyzed by a group of enzymes with nitroreductase activity. This is a critical step that can lead to the formation of reactive intermediates capable of forming DNA adducts, which are implicated in the mutagenic and carcinogenic effects of aristolochic acids.
The primary enzymes involved in the nitroreduction of aristolochic acids are:
-
Cytochrome P450 (CYP) Enzymes: Specifically, CYP1A1 and CYP1A2, which are primarily located in the liver, have been shown to catalyze the reduction of aristolochic acids.[1][2]
-
NAD(P)H:quinone oxidoreductase (NQO1): This cytosolic enzyme is a major contributor to the nitroreduction of aristolochic acids in various tissues.[2][3]
-
Other Cellular Nitroreductases: Various other cellular enzymes with nitroreductase capabilities may also contribute to this metabolic conversion.
The reduction is a multi-step process that proceeds through a nitroso intermediate to a hydroxylamine, which then cyclizes to form the aristolactam ring.
Quantitative Data
Specific quantitative data for the enzymatic conversion of Aristolochic Acid IIIa to this compound, such as enzyme kinetics (Km, Vmax) and reaction yields, are not extensively reported in the literature. The majority of studies have focused on the more abundant Aristolochic Acid I and II. However, data on the occurrence of these compounds in plant materials provide some context.
| Compound | Plant Source | Concentration (µg/g) | Reference |
| Aristolochic Acid IIIa | Aristolochia contorta | Not explicitly quantified | [4] |
| Aristolactam IIIa | Aristolochia gigantea | Not explicitly quantified | [5] |
| Aristolochic Acid IIIa | Asarum heterotropoides | Not Detected | [6] |
| Aristolactam IIIa | Aristolochia moupinensis | Present | [7] |
| Aristolactam IIIa | Aristolochia cathcartii | Present | [7] |
Note: The absence of explicit quantitative data for the biosynthesis highlights a gap in the current research landscape and an opportunity for future investigation.
Experimental Protocols
The following is a generalized protocol for an in vitro assay to study the nitroreduction of Aristolochic Acid IIIa. This protocol is adapted from methods used for studying the metabolism of other aristolochic acids.
Objective: To determine the enzymatic conversion of Aristolochic Acid IIIa to this compound by liver microsomes.
Materials:
-
Aristolochic Acid IIIa (substrate)
-
This compound (standard for HPLC)
-
Rat or human liver microsomes (source of CYP enzymes)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching and HPLC mobile phase)
-
Formic acid (for HPLC mobile phase)
-
High-performance liquid chromatography (HPLC) system with a C18 column and UV or MS detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Liver microsomes (e.g., 0.5 mg/mL protein)
-
Aristolochic Acid IIIa (e.g., 10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). A time-course experiment can be performed to determine the optimal incubation time.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the quenched reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.
-
HPLC Analysis:
-
Inject the sample onto a C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile.
-
Monitor the elution of Aristolochic Acid IIIa and this compound using a UV detector (e.g., at 254 nm and 320 nm) or a mass spectrometer.
-
-
Quantification: Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with the this compound standard.
Conclusion
The biosynthesis of this compound from Aristolochic Acid IIIa is a critical metabolic pathway mediated primarily by nitroreductase enzymes, including CYP1A1, CYP1A2, and NQO1. While the general pathway is understood, a significant lack of specific quantitative data for this particular aristolochic acid analogue persists. The provided experimental protocol offers a foundational method for researchers to investigate the kinetics and dynamics of this conversion, contributing to a more comprehensive understanding of aristolochic acid metabolism and its toxicological implications. Further research is warranted to elucidate the precise enzymatic parameters and cellular conditions that govern the formation of this compound.
References
- 1. Active Site Mutations as a Suitable Tool Contributing to Explain a Mechanism of Aristolochic Acid I Nitroreduction by Cytochromes P450 1A1, 1A2 and 1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymes metabolizing aristolochic acid and their contribution to the development of aristolochic acid nephropathy and urothelial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of aristolochic acid I on expression of NAD(P)H:quinone oxidoreductase in mice and rats--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactivation mechanisms of N‐hydroxyaristolactams: Nitroreduction metabolites of aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dissection of Targeting Molecular Mechanisms of Aristolochic Acid-induced Nephrotoxicity via a Combined Deconvolution Strategy of Chemoproteomics and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Aristolactam A IIIa literature review
An In-depth Technical Guide on Aristolactam A IIIa
Introduction
This compound is a member of the aristolactam class of alkaloids, which are characterized by a phenanthrene chromophore.[1] These compounds are predominantly isolated from plants of the Aristolochia genus, which have a long history of use in traditional medicine.[1][2] However, due to the structural similarity of aristolactams to the nephrotoxic and carcinogenic aristolochic acids, there is significant interest in their biological activities and toxicological profiles.[3][4] This document provides a comprehensive review of the available scientific literature on this compound, focusing on its biological effects, quantitative data, and the experimental methods used for its study.
Biological Activities
This compound has been reported to exhibit a range of biological activities, with a primary focus on its cytotoxic and genotoxic effects. Research has shown that it can induce apoptosis and cause cell cycle arrest in the G2/M phase in cancer cells.[5] It has been identified as a potential contributor to the cytotoxic and genotoxic activity of extracts from various Aristolochia species when tested on human kidney (HK-2) cells.[5] The aristolactam family of compounds, in general, has been noted for anti-inflammatory, antiplatelet, antimycobacterial, and neuro-protective properties.[6]
Quantitative Data
The biological activity of this compound has been quantified in several studies. The following table summarizes the available data.
| Compound | Cell Line | Assay Type | Result | Reference |
| Aristolactam AIIIa | A-549 (Human lung carcinoma) | Cytotoxicity | IC₅₀ = 2.40 x 10⁻⁵ M | [5] |
| Aristolactam AIIIa | HK-2 (Human kidney) | Cytotoxicity | Concentration-dependent effects observed | [5][7] |
| Aristolactam AIIIa | PANC-1 (Human pancreatic cancer) | Cytotoxicity | IC₅₀ > 2.5 x 10⁻⁵ M | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments involving this compound.
In Vitro Cytotoxicity Assay (CCK8 Method)
This protocol is based on the methodology used to assess the cytotoxicity of aristolochic acid analogues on human kidney cells.[7]
-
Cell Culture: Human kidney epithelial cells (HK-2) are seeded in 96-well plates at a density of 8,000 cells per well and incubated overnight to allow for cell attachment.
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of dilutions are then prepared to achieve the desired final concentrations for treatment.
-
Cell Treatment: The culture medium is removed from the wells and replaced with fresh medium containing varying concentrations of this compound. The final concentration of DMSO in the medium should not exceed 1.0% v/v to avoid solvent-induced toxicity.
-
Incubation: The treated cells are incubated for a specified period, typically 24 or 48 hours.
-
Viability Assessment: After incubation, 10% Cell Counting Kit-8 (CCK8) solution is added to each well. The plates are then incubated for an additional 2 hours.
-
Data Acquisition: The absorbance is measured at a wavelength of 450 nm using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.
Isolation and Purification of this compound
The following is a general workflow for the isolation of aristolactams from plant material, based on procedures described in the literature.[8]
-
Extraction: Dried and powdered plant material (e.g., stems, roots) is extracted with a solvent such as ethanol or methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility.
-
Chromatography: The fraction containing aristolactams (often the chloroform-soluble fraction) is further purified using column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate the individual compounds.
-
Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. Final purification may be achieved through preparative TLC or recrystallization to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass spectrometry.[9]
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental procedures can aid in their understanding. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of this compound research.
Caption: General workflow for the isolation and purification of this compound.
Caption: Postulated mechanism of this compound-induced cytotoxicity.
Caption: Proposed pathway for the genotoxicity of aristolochic compounds.[4]
References
- 1. The isolation-biological activities (2014–2022), bio, semi, total synthesis (1978–2022) and SAR studies of a potential naturally engineered scaffold aristolactam - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Reduction Product of Aristolochic Acid: Implications for the Metabolic Activation of Carcinogenic Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021 | MDPI [mdpi.com]
- 6. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Biological Activity of Aristolactam A IIIa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam A IIIa, a phenanthrene lactam alkaloid, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of its biological activities, with a focus on its anticancer properties. The information presented herein is intended to support further research and drug development efforts by summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.
Core Biological Activity: Anticancer Effects
The primary biological activity of this compound investigated to date is its potent anticancer effect, which is mediated through the induction of cell cycle arrest and apoptosis in cancer cells.
Cytotoxicity
This compound has demonstrated cytotoxic activity against a range of human cancer cell lines. Quantitative data from cell viability and proliferation assays are summarized in the tables below.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | SRB | 1.8 | [1] |
| A-549 | Lung Carcinoma | SRB | 2.40 | [1] |
| HGC | Gastric Cancer | SRB | 3.2 | [1] |
| HCT-8/V | Navelbine-resistant Colon Cancer | SRB | 2.5 | [1] |
| PANC-1 | Pancreatic Cancer | Not Specified | 54.7 | [1] |
| HK-2 | Human Kidney (non-cancer) | MTT | >100 (at 24h), 89.3 (at 48h), 67.5 (at 72h) |
Mechanism of Action: Inhibition of Polo-like Kinase 1 (Plk1)
The principal mechanism underlying the anticancer activity of this compound is its function as an inhibitor of Polo-like kinase 1 (Plk1)[1][2]. Plk1 is a serine/threonine kinase that plays a crucial role in the regulation of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis[1][3]. Overexpression of Plk1 is a common feature in many human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy[3].
This compound targets the Polo-Box Domain (PBD) of Plk1, which is essential for its subcellular localization and interaction with substrates[1][2]. By inhibiting Plk1, this compound disrupts the normal progression of mitosis, leading to cell cycle arrest and subsequent apoptosis[1].
Table 2: In Vitro Plk1 Inhibition by this compound
| Target | Assay Type | IC50 (µM) | Reference |
| Recombinant Plk1 | Kinase Assay | 47.5 | [1][4] |
Signaling Pathways and Cellular Events
The inhibition of Plk1 by this compound triggers a cascade of downstream events, culminating in cancer cell death.
G2/M Phase Cell Cycle Arrest
Treatment of cancer cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle[1]. This mitotic arrest is a direct consequence of Plk1 inhibition, which disrupts the formation of a functional mitotic spindle, a critical step for cell division[1].
Induction of Apoptosis
Prolonged mitotic arrest induced by this compound ultimately leads to the activation of the apoptotic cell death program[1]. A key indicator of this is the cleavage of Poly(ADP-ribose) polymerase (PARP), a substrate of executioner caspases[5].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability/Proliferation Assay (SRB Assay)
This protocol is adapted from the methodology used to assess the antiproliferative effects of this compound on various cancer cell lines[1].
-
Cell Seeding: Plate cells in 96-well microtiter plates at the appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
Cell Fixation: Gently aspirate the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing cell cycle distribution after treatment with this compound, as performed in the key study[1].
-
Cell Treatment: Culture cells to approximately 70-80% confluency and treat with the desired concentration of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsinization. Combine all cells and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC and PI Staining
This protocol describes the detection of apoptosis through the externalization of phosphatidylserine, a hallmark of early apoptosis[5].
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the cell cycle analysis. Harvest both floating and adherent cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry immediately.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for PARP Cleavage
This protocol is used to detect the cleavage of PARP, a key event in apoptosis[5].
-
Protein Extraction: Treat cells with this compound. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP that can detect both the full-length and cleaved forms.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The appearance of an 89 kDa fragment indicates PARP cleavage and apoptosis.
Conclusion
This compound demonstrates significant potential as an anticancer agent. Its well-defined mechanism of action, centered on the inhibition of the critical mitotic regulator Plk1, provides a strong rationale for its further development. This technical guide consolidates the current understanding of its biological activity, offering a foundation for future preclinical and clinical investigations. The provided experimental protocols are intended to aid researchers in validating and expanding upon these findings. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound and to identify potential biomarkers for patient selection.
References
- 1. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Aristolactam AIIIa: A Comprehensive Technical Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam AIIIa is a naturally occurring phenanthrene lactam alkaloid found in various plant species, notably from the Aristolochiaceae family. It is also a metabolite of aristolochic acid, a compound known for its nephrotoxic and carcinogenic properties[1][2]. Despite its origin, Aristolactam AIIIa has garnered significant interest in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current theories and experimental evidence surrounding the mechanisms of action of Aristolactam AIIIa, with a primary focus on its anticancer properties. Information on its anti-inflammatory, and anti-HIV activities is also presented. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity
The most extensively studied biological effect of Aristolactam AIIIa is its potent anticancer activity against a range of human cancer cell lines. The proposed mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis through the inhibition of key cellular enzymes.
Inhibition of Polo-Like Kinase 1 (Plk1)
A primary mechanism underlying the anticancer effects of Aristolactam AIIIa is its ability to inhibit Polo-like kinase 1 (Plk1), a serine/threonine kinase that plays a crucial role in the regulation of mitotic progression[3][4].
Aristolactam AIIIa has been shown to target both the catalytic domain and the Polo-Box Domain (PBD) of Plk1[3][4]. Inhibition of Plk1 disrupts the formation of the mitotic spindle, leading to mitotic arrest at the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the cleavage of Poly (ADP-ribose) polymerase-1 (PARP) by caspases[5].
Caption: Plk1 Inhibition Pathway of Aristolactam AIIIa.
Double-Blockade of NQO1 and TXNRD1
Recent research suggests that Aristolactam AIIIa may also exert its anticancer effects, particularly in drug-resistant cancers, through the dual inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1) and Thioredoxin Reductase 1 (TXNRD1)[6]. These enzymes are critical components of the cellular antioxidant defense system and are often overexpressed in cancer cells, contributing to drug resistance. While the precise mechanism of inhibition is still under investigation, it is hypothesized that blocking these enzymes leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of Aristolactam AIIIa have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 7-30 | [7] |
| A549 | Lung Cancer | 7-30 | [7] |
| HGC | Stomach Cancer | 7-30 | [7] |
| HCT-8/V | Drug-Resistant Colon Cancer | 3.55 | [7] |
| A-549 | Lung Cancer | 24 | [8] |
Experimental Protocols
This protocol is used to determine the cytotoxic effects of Aristolactam AIIIa and to calculate its IC50 values[4].
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of Aristolactam AIIIa for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Fixation: After incubation, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by sigmoidal dose-response curve fitting.
This protocol is used to assess the effect of Aristolactam AIIIa on cell cycle progression[7][9][10].
-
Cell Treatment: Culture cells with Aristolactam AIIIa at a concentration around its IC50 value for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This protocol is used to quantify the induction of apoptosis by Aristolactam AIIIa[5].
-
Cell Treatment: Treat cells with Aristolactam AIIIa for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.
This protocol is used to detect a key biochemical marker of apoptosis[5][11].
-
Protein Extraction: Treat cells with Aristolactam AIIIa, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for PARP, which recognizes both the full-length (116 kDa) and the cleaved fragment (89 kDa). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the 89 kDa band indicates PARP cleavage and apoptosis.
Caption: General Experimental Workflow for Anticancer Evaluation.
Anti-inflammatory Activity
Aristolactams, as a class of compounds, have been reported to possess anti-inflammatory properties[12]. While the specific mechanisms of Aristolactam AIIIa are less defined than its anticancer effects, it is plausible that it modulates key inflammatory signaling pathways. A primary target for anti-inflammatory drugs is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines[13][14][15]. Future research is needed to elucidate whether Aristolactam AIIIa directly or indirectly inhibits NF-κB activation and subsequent inflammatory responses.
Anti-HIV Activity
Interestingly, derivatives of aristolactam have been identified as inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) infection[16][17][18].
Inhibition of Tat-Mediated Viral Transcription
The proposed mechanism of action for these aristolactam derivatives involves the specific inhibition of Tat-mediated viral transcription[16][17]. The HIV-1 Tat protein is a potent trans-activator that is essential for viral gene expression and replication. By interfering with the function of Tat, these compounds effectively block the HIV-1 replication cycle. This mode of action is distinct from many existing antiretroviral drugs that target viral enzymes like reverse transcriptase or integrase.
Caption: Anti-HIV Mechanism of Aristolactam Derivatives.
Quantitative Data: Anti-HIV Activity of a Derivative
A study on synthetic aristolactam derivatives identified a potent compound with the following activity:
| Compound | Target Cells | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 2¹ | TZM-bl | 1.03 | 16.91 | 16.45 | [17] |
¹1,2,8,9-tetramethoxy-5-(2-(piperidin-1-yl)ethyl)-dibenzo[cd,f]indol-4(5H)-one
Conclusion and Future Directions
Aristolactam AIIIa is a promising natural product with a well-documented and potent anticancer mechanism of action centered on the inhibition of Plk1. Its potential to dually target NQO1 and TXNRD1 opens up new avenues for overcoming drug resistance in cancer therapy. Furthermore, the anti-inflammatory and anti-HIV activities of the aristolactam scaffold highlight its potential as a versatile platform for the development of new therapeutic agents.
Future research should focus on several key areas:
-
In-depth Mechanistic Studies: A more detailed elucidation of the signaling pathways downstream of NQO1 and TXNRD1 inhibition by Aristolactam AIIIa is needed. Similarly, the precise molecular targets and pathways involved in its anti-inflammatory and neuroprotective effects require further investigation.
-
In Vivo Efficacy and Safety: While in vitro studies are promising, the efficacy and safety of Aristolactam AIIIa need to be validated in preclinical animal models of cancer, inflammation, and HIV. Given its metabolic relationship to the toxic aristolochic acids, a thorough toxicological evaluation is paramount.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of Aristolactam AIIIa analogs could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. mdpi.com [mdpi.com]
- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Aristolactam Derivatives That Act as Inhibitors of Human Immunodeficiency Virus Type 1 Infection and Replication by Targeting Tat-Mediated Viral Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Aristolactam Derivatives That Act as Inhibitors of Human Immunodeficiency Virus Type 1 Infection and Replication by Targeting Tat-Mediated Viral Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of Aristolactam Derivatives That Act as Inhibitors of Human Immunodeficiency Virus Type 1 Infection and Replication by Targeting Tat-Mediated Viral Transcription [virosin.org]
Potential Therapeutic Targets of Aristolactam A IIIa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam A IIIa, a phenanthrene lactam alkaloid, has emerged as a compound of significant interest in oncological and immunological research. Belonging to the broader class of aristolactams found in various plant species, this compound has demonstrated notable biological activities, primarily as an anti-cancer agent. This technical guide provides an in-depth overview of the known therapeutic targets of this compound, focusing on its mechanism of action, relevant signaling pathways, and available quantitative data. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity: Targeting the Cell Cycle and Apoptosis
The primary therapeutic potential of this compound lies in its robust anticancer properties. It has been shown to inhibit the proliferation of a range of cancer cell lines, including those resistant to conventional chemotherapeutic agents.
Quantitative Data: In Vitro Cytotoxicity
The inhibitory effects of this compound on the proliferation of various cancer cell lines have been quantified using assays such as the Sulforhodamine B (SRB) assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µmol/L) |
| HeLa | Cervical Cancer | 7 - 30 |
| A549 | Lung Cancer | 7 - 30 |
| HGC | Gastric Cancer | 7 - 30 |
| HCT-8/V | Navelbine-Resistant Colon Cancer | 3.55 |
These values are derived from in vitro studies and may vary depending on experimental conditions.
Molecular Target: Polo-like Kinase 1 (Plk1)
A key molecular target of this compound is Polo-like kinase 1 (Plk1), a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1] this compound has been identified as a novel inhibitor of Plk1, targeting its Polo-Box Domain (PBD).[2] This inhibition disrupts the normal function of Plk1, leading to downstream effects that culminate in cell cycle arrest and apoptosis.
Signaling Pathways
1. G2/M Cell Cycle Arrest:
Inhibition of Plk1 by this compound disrupts the G2/M transition, a critical checkpoint in the cell cycle. Plk1 is essential for the activation of the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis. By inhibiting Plk1, this compound prevents the activation of Cyclin B1/CDK1, leading to an accumulation of cells in the G2/M phase.[3][4]
2. Apoptosis Induction:
The depletion or inhibition of Plk1 is known to trigger the intrinsic apoptotic pathway.[5][6][7] This process involves the activation of the p53 tumor suppressor protein, which in turn modulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[6][8] Specifically, p53 can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[8] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activation of caspases (such as caspase-3), and ultimately, programmed cell death.[5][7][9] Western blot analysis has confirmed the cleavage of PARP in Aristolactam AIIIa-treated HeLa cells, a hallmark of caspase activation and apoptosis.
Anti-inflammatory Activity
Potential Targets and Mechanisms
The anti-inflammatory effects of aristolactams are thought to be mediated through the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12][13] The inhibition of these cytokines can occur through various signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a central regulator of inflammation.[13] Some aristolactams have been shown to exert their anti-inflammatory effects through an NF-κB-independent mechanism.[12][13] Another potential target is the Cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins that mediate inflammation.
Quantitative Data for Related Aristolactams
To provide a comparative context, the IC50 values for the inhibition of TNF-α and IL-6 by Aristolactam I are presented below.
| Compound | Cytokine | IC50 (µM) |
| Aristolactam I | TNF-α | 116.8 ± 83.25[12][13] |
| Aristolactam I | IL-6 | 52 ± 8[12][13] |
These values are for a related compound and should be interpreted with caution as they may not be directly representative of this compound's activity.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's biological activities.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis for Protein Expression
Principle: Western blotting is a technique used to detect specific proteins in a sample. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Plk1, p53, cleaved caspase-3, Bcl-2, Bax, Cyclin B1, CDK1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Principle: Flow cytometry is a technology that is used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. Cell cycle analysis is performed by staining the DNA with a fluorescent dye, such as propidium iodide (PI), and measuring the fluorescence intensity of individual cells.
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
References
- 1. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CDK1-cyclin B1 mediates the inhibition of proliferation induced by omega-3 fatty acids in MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tumor suppressor p53 is a regulator of bcl-2 and bax gene expression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Aristolactam A IIIa Derivatives and Analogues for Researchers and Drug Development Professionals
Introduction
Aristolactam A IIIa, a phenanthrene alkaloid derived from plants of the Aristolochia genus, and its synthetic analogues have garnered significant interest in the scientific community, particularly in the field of oncology. These compounds have demonstrated potent cytotoxic and antitumor activities across a range of cancer cell lines. This technical guide provides a comprehensive overview of this compound derivatives and analogues, focusing on their biological activities, mechanisms of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel anticancer agents.
Biological Activity: Cytotoxicity
The primary biological activity of this compound and its derivatives is their potent cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for this compound and related analogues.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method |
| HeLa | Cervical Cancer | 7-30 | SRB |
| A549 | Lung Cancer | 7-30 | SRB |
| HGC | Gastric Cancer | 7-30 | SRB |
| HCT-8/V | Drug-Resistant Colon Cancer | 3.55 | SRB |
Table 2: Comparative Cytotoxicity of Aristolactam Analogues in HK-2 Renal Cells
| Compound | IC50 (µg/mL) |
| This compound | 1.83 |
| Aristolactam AII | 2.11 |
| Cepharanone B | 2.54 |
Mechanism of Action
The cytotoxic effects of this compound and its analogues are primarily attributed to two key mechanisms: the induction of apoptosis (programmed cell death) and the arrest of the cell cycle at the G2/M phase.
Apoptosis Induction
This compound has been shown to induce apoptosis in cancer cells, a process characterized by a series of morphological and biochemical changes culminating in cell death. A key event in apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Specifically, the activation of caspase-3 is a critical step in the execution phase of apoptosis. Evidence suggests that aristolactams mediate their apoptotic effects through a caspase-3-dependent pathway[1]. Western blot analysis has demonstrated the cleavage of Poly (ADP-ribose) polymerase (PARP), a well-established substrate of activated caspase-3, in cells treated with this compound[2]. This cleavage is a hallmark of apoptosis.
Figure 1: Proposed apoptotic pathway induced by this compound.
G2/M Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle[3]. This arrest prevents the cells from proceeding through mitosis and subsequent cell division. While the precise signaling cascade for this compound is still under investigation, studies on its parent compound, aristolochic acid, have implicated the p53-mediated inactivation of the CDK1/cyclin-B1 complex[4]. It is hypothesized that this compound may trigger a similar DNA damage response, leading to the activation of checkpoint kinases that ultimately inhibit the activity of the CDK1/cyclin-B1 complex, which is essential for entry into mitosis.
Figure 2: Hypothesized G2/M cell cycle arrest pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound and its analogues.
Synthesis of Aristolactam Derivatives
While a universal, detailed protocol for all derivatives is not feasible, a general synthetic strategy often involves the cyclization of a substituted 2-nitrostyrene derivative. The following is a representative workflow for the synthesis of the aristolactam core.
Figure 3: General workflow for aristolactam synthesis.
Note: Specific reaction conditions, catalysts, and purification methods will vary depending on the desired substitutions on the aromatic rings. Researchers should consult the primary literature for detailed procedures for specific analogues.
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
This assay is based on the ability of SRB to bind to protein components of the cell.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.
This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid).
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance of the treated, spontaneous release, and maximum release wells.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapies. Their potent cytotoxic activity, coupled with their ability to induce apoptosis and cell cycle arrest, underscores their therapeutic relevance. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting area. Future studies should focus on elucidating the detailed structure-activity relationships of a broader range of synthetic analogues and further delineating the specific molecular targets and signaling pathways involved in their mechanism of action.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Aristolactam A IIIa
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the total synthesis of Aristolactam A IIIa, a naturally occurring alkaloid with potential therapeutic applications. The synthesis strategy is based on a concise and efficient two-step methodology involving a ruthenium-catalyzed C-H bond activation/oxidative cyclization followed by a dehydro-Diels-Alder reaction.[1][2]
Introduction
Aristolactams are a class of phenanthrene alkaloids found in plants of the Aristolochiaceae family.[3] These compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antiplatelet, and cytotoxic effects.[4][5] this compound, in particular, has demonstrated cytotoxicity against cancer cell lines such as A-549 (human lung carcinoma) and has been suggested to induce apoptosis and cell cycle arrest at the G2/M phase.[6] This protocol offers a robust method for the synthesis of this compound, enabling further investigation into its pharmacological properties and potential as a drug lead.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of a representative 3-methyleneisoindolin-1-one intermediate, which is a crucial precursor for the synthesis of various aristolactam alkaloids.[1][7][8]
| Step | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1. Oxidative Cyclization | N-methyl benzamide, Phenyl vinyl sulfone | [{RuCl2(p-cymene)}2], AgSbF6, Cu(OAc)2·H2O, O2 | Acetic Acid | 120 | 36 | 78 |
Experimental Protocols
Step 1: Synthesis of the 3-Methyleneisoindolin-1-one Intermediate via Ruthenium-Catalyzed Oxidative Cyclization [1][9]
This procedure describes the synthesis of the key 3-methyleneisoindolin-1-one intermediate. To synthesize the specific precursor for this compound, the appropriate substituted benzamide would be required.
Materials:
-
Substituted N-methyl benzamide
-
Phenyl vinyl sulfone
-
[{RuCl2(p-cymene)}2] (5 mol%)
-
AgSbF6 (20 mol%)
-
Cu(OAc)2·H2O (0.5 equiv.)
-
Acetic Acid
-
Oxygen balloon
Procedure:
-
To a sealed tube, add the substituted N-methyl benzamide (1.0 equiv.), phenyl vinyl sulfone (1.2 equiv.), [{RuCl2(p-cymene)}2] (5 mol%), AgSbF6 (20 mol%), and Cu(OAc)2·H2O (0.5 equiv.).
-
Add acetic acid as the solvent.
-
Evacuate and backfill the tube with oxygen from a balloon.
-
Heat the reaction mixture at 120 °C for 36 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 3-methyleneisoindolin-1-one.
Step 2: Synthesis of this compound via Dehydro-Diels-Alder Reaction [1]
This step involves the reaction of the 3-methyleneisoindolin-1-one intermediate with a suitable benzyne precursor to construct the phenanthrene core of this compound.
Materials:
-
3-Methyleneisoindolin-1-one intermediate from Step 1
-
Appropriate benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate with the necessary substituents for this compound)
-
Cesium fluoride (CsF)
-
Acetonitrile (CH3CN)
Procedure:
-
To a solution of the 3-methyleneisoindolin-1-one intermediate (1.0 equiv.) in acetonitrile, add the benzyne precursor (2.0 equiv.) and CsF (3.0 equiv.).
-
Stir the reaction mixture at 30 °C for 24 hours.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography to yield this compound.
Visualizations
Caption: Figure 1. Synthetic Workflow for this compound.
Caption: Figure 2. Proposed Signaling Pathway for this compound Cytotoxicity.
References
- 1. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. The isolation-biological activities (2014–2022), bio, semi, total synthesis (1978–2022) and SAR studies of a potential naturally engineered scaffold aristolactam - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of aristolactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Total Synthesis of Aristolactam A IIIa: An Application Note
This application note provides a detailed protocol for the total synthesis of Aristolactam A IIIa, a naturally occurring phenanthrene lactam alkaloid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The presented methodology is based on a concise and efficient route employing a synergistic combination of C–H bond activation and a dehydro-Diels–Alder reaction.[1][2]
This compound and its analogues have garnered significant attention due to their diverse biological activities, including cytotoxic effects against various cancer cell lines.[3][4] The efficient synthesis of these compounds is crucial for further pharmacological investigation and the development of potential therapeutic agents. The following protocol is adapted from the work of Jeganmohan and coworkers, which offers a streamlined approach to the aristolactam core structure.[1][2][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step total synthesis of this compound. This synthesis strategy is notable for its efficiency and use of readily available starting materials.[1]
| Step | Reaction | Key Reagents & Conditions | Starting Material | Product | Yield (%) |
| 1 | Ruthenium-Catalyzed Oxidative Cyclization | [{RuCl₂(p-cymene)}₂] (5 mol%), AgSbF₆ (20 mol%), Cu(OAc)₂·H₂O (0.5 equiv.), Phenyl vinyl sulfone, CH₃COOH, 120 °C, 36 h, Oxygen atmosphere | N-methyl-3,4-(methylenedioxy)-benzamide | (E)-2-methyl-3-((phenylsulfonyl)methylene)-2,3-dihydro-1H-isoindol-1-one derivative | ~75% (estimated based on similar examples) |
| 2 | Dehydro-Diels-Alder Reaction | Benzyne precursor, CsF, CH₃CN, 30 °C, 24 h | (E)-2-methyl-3-((phenylsulfonyl)methylene)-2,3-dihydro-1H-isoindol-1-one derivative with 8-methoxy substituent | This compound | ~60-70% (estimated based on similar examples) |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the total synthesis of this compound.
Step 1: Synthesis of the 3-Methyleneisoindolin-1-one Intermediate via Ruthenium-Catalyzed Oxidative Cyclization
This procedure details the formation of the key isoindolinone intermediate through a C-H bond activation/annulation cascade.
Materials:
-
N-methyl-3,4-(methylenedioxy)-benzamide
-
Phenyl vinyl sulfone
-
[{RuCl₂(p-cymene)}₂] (Ruthenium catalyst)
-
AgSbF₆ (Silver hexafluoroantimonate)
-
Cu(OAc)₂·H₂O (Copper(II) acetate monohydrate)
-
Acetic acid (CH₃COOH), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a sealed tube, add N-methyl-3,4-(methylenedioxy)-benzamide (1.0 mmol), phenyl vinyl sulfone (1.2 mmol), [{RuCl₂(p-cymene)}₂] (0.05 mmol), AgSbF₆ (0.2 mmol), and Cu(OAc)₂·H₂O (0.5 mmol).
-
Add anhydrous acetic acid (3.0 mL) to the tube.
-
Flush the tube with oxygen and seal it.
-
Heat the reaction mixture at 120 °C for 36 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL).
-
Filter the mixture through a pad of Celite® and wash the pad with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired (E)-2-methyl-3-((phenylsulfonyl)methylene)-2,3-dihydro-1H-isoindol-1-one derivative.
Step 2: Synthesis of this compound via Dehydro-Diels-Alder Reaction
This protocol describes the construction of the phenanthrene core of this compound through a cycloaddition reaction with in situ generated benzyne.
Materials:
-
(E)-2-methyl-3-((phenylsulfonyl)methylene)-2,3-dihydro-1H-isoindol-1-one derivative from Step 1
-
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (benzyne precursor)
-
Cesium fluoride (CsF)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 3-methyleneisoindolin-1-one derivative (1.0 mmol) and cesium fluoride (3.0 mmol).
-
Add anhydrous acetonitrile (5.0 mL) to the flask.
-
Add the benzyne precursor (2.0 mmol) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at 30 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL) and extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical flow of the total synthesis of this compound.
References
- 1. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Aristolactam A IIIa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam A IIIa is a member of the aristolactam family of compounds, which are structurally related to aristolochic acids. These compounds are found in various plant species of the Aristolochia genus, which have been used in traditional medicine. Due to the known nephrotoxicity and carcinogenicity of some aristolochic acids, sensitive and accurate quantification of their related aristolactams, such as this compound, is crucial for safety assessment, quality control of herbal products, and in pharmacokinetic and toxicological studies. This document provides detailed analytical methods and protocols for the quantification of this compound in various matrices.
Analytical Methods Overview
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common and reliable techniques for the quantification of this compound. These methods offer high sensitivity, selectivity, and accuracy, making them suitable for detecting trace amounts of the analyte in complex matrices such as herbal preparations, biological fluids, and environmental samples.
Quantitative Data Summary
The following tables summarize the quantitative performance data for analytical methods used in the quantification of aristolactams and aristolochic acids, including this compound.
Table 1: Method Performance for Aristolactam and Aristolochic Acid Quantification
| Analyte | Method | Matrix | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Aristolactam I | UPLC-MS/MS | Herbal Decoction, Human Urine, River Water, Wastewater | > 0.99 | 0.2 - 2.5 | 0.7 - 8.4 | 81.3 - 109.6[1][2] |
| Aristolochic Acid I | UPLC-MS/MS | Herbal Decoction, Human Urine, River Water, Wastewater | > 0.99 | 0.2 - 2.5 | 0.7 - 8.4 | 81.3 - 109.6[1][2] |
| Aristolactam (general) | UPLC-MS/MS | Herbal Medicine | > 0.99 | 0.01 | - | -[3] |
| Aristolochic Acids (various) | UPLC-MS/MS | Herbal Medicine | > 0.99 | 0.01 - 0.27 | - | -[3] |
| Aristolochic Acid I & II | LC/MS/MS | Herbal Preparations | 0.9992 & 0.9988 | 2.0 & 2.8 | - | 99.0 - 106.9 & 92.0 - 104.5[4] |
| Aristolactams & Aristolochic Acids | LC-MS/MS | Houttuyniae Herba | ≥ 0.9911 | ≤ 4 | - | -[5] |
Note: Data may not be specific to this compound but is representative of the performance of the analytical methods for this class of compounds.
Experimental Protocols
Protocol 1: Quantification of this compound in Herbal Matrices by UPLC-MS/MS
This protocol is a synthesized procedure based on established methods for the analysis of aristolactams in herbal products.[3][6]
1. Sample Preparation: Ultrasonic Extraction
-
Weigh 0.5 g of the homogenized and dried herbal sample powder into a centrifuge tube.
-
Add 20 mL of 80% methanol.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the sample.
-
Perform ultrasonic extraction in a water bath at room temperature for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions
-
Chromatographic System: Waters ACQUITY UPLC® system or equivalent.
-
Column: Waters ACQUITY UPLC® BEH C18 column (50 mm × 2.1 mm, 1.7 µm).[3][6]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient Elution:
-
0-2 min: 10-45% B
-
2-6 min: 45-60% B
-
6-7 min: 95% B
-
7-8 min: 10% B (re-equilibration)[6]
-
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 2 µL.[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MS Parameters:
-
Capillary Voltage: 4000 V
-
Gas Temperature: 350 °C
-
Gas Flow: 12 L/min
-
Nebulizer Pressure: 45 psi[6]
-
Note: MRM transitions (precursor ion > product ion) and collision energies should be optimized for this compound using a standard solution.
-
3. Calibration and Quantification
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of working standard solutions by serially diluting the stock solution with 80% methanol to cover the expected concentration range in the samples.
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Quantify this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Sample Preparation from Biological Fluids (Urine) using Solid-Phase Extraction (SPE)
This protocol is adapted from methods for analyzing related compounds in urine.[1][2]
1. Sample Pre-treatment
-
Centrifuge the urine sample to remove any particulate matter.
-
Adjust the pH of the supernatant to the desired value (e.g., neutral) if necessary.
2. Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elution: Elute this compound with 5 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS workflow for this compound quantification.
Putative Signaling Pathway
The precise signaling pathway for this compound is not fully elucidated. However, studies on aristolochic acids and their derivatives suggest involvement in pathways leading to cytotoxicity, apoptosis, and cell cycle arrest. The TGF-β/Smad pathway has been implicated in aristolochic acid-induced nephrotoxicity.[7] this compound has been shown to induce apoptosis and cell cycle arrest at the G2/M phase in cancer cells.[8]
Caption: Putative signaling pathway for this compound.
References
- 1. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Chemical profiling of principle active and toxic constituents in herbs containing aristolochic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS [mdpi.com]
- 6. Rapid and Simultaneous Quantification of Six Aristolochic Acids and Two Lignans in Asari Radix et Rhizoma Using Ultra-Performance Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aristolochic Acids: Newly Identified Exposure Pathways of this Class of Environmental and Food-Borne Contaminants and its Potential Link to Chronic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of Aristolactam A IIIa from Aristolochia Species
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of Aristolactam A IIIa from various Aristolochia species. The information is compiled from peer-reviewed scientific literature to guide researchers in isolating this compound for further study and drug development.
Introduction
This compound is a phenanthrene-type alkaloid found in various species of the Aristolochia genus. It is a derivative of aristolochic acid and has garnered interest for its potential biological activities, including antitumor effects.[1] Research has shown that this compound can induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells. This document outlines established methods for the extraction and purification of this compound, providing a foundation for its further investigation.
Quantitative Data Summary
The yield of this compound can vary significantly depending on the Aristolochia species, the plant part used, and the extraction and purification methodology. The following table summarizes quantitative data from a representative study.
| Aristolochia Species | Plant Part | Extraction Method | Purification Method | Starting Material (Crude Extract) | Final Yield of this compound | Reference |
| Aristolochia gigantea | Rhizomes | Ethanolic Extraction | Column Chromatography (Silica Gel & C18), HPLC | 8.10 g | 1.8 mg | [2] |
Experimental Protocols
The following are detailed protocols for the extraction and purification of this compound from Aristolochia species.
Protocol 1: Extraction and Purification of this compound from Aristolochia gigantea Rhizomes
This protocol is adapted from a study by Holzbach et al. and details the isolation of this compound from the rhizomes of Aristolochia gigantea.[2]
1. Plant Material and Extraction: a. Grind dried rhizomes of Aristolochia gigantea (433.6 g) into a coarse powder. b. Perform successive extractions at room temperature with hexane, acetone, and finally ethanol to remove non-polar and moderately polar compounds. c. Subject the residue to exhaustive extraction with ethanol using a Soxhlet apparatus. d. Concentrate the ethanolic extract under reduced pressure to obtain the crude extract.
2. Initial Fractionation (Column Chromatography on Silica Gel): a. Take a portion of the crude ethanol extract (8.10 g) and wash it with methanol. b. Subject the methanol-soluble fraction to column chromatography on silica gel 60H. c. Elute the column with a hexane/methanol gradient, starting from 19:1 and gradually increasing the polarity to 100% methanol. d. Collect fractions of approximately 125 mL each.
3. Further Purification (Reversed-Phase Column Chromatography): a. Combine fractions containing aristolactams (as determined by TLC or other analytical methods). b. Subject the combined fractions to reversed-phase column chromatography on silica gel C18. c. Elute the column with a methanol/water gradient, starting from 9:1 and increasing to 100% methanol. d. Collect sub-fractions of approximately 125 mL each.
4. Final Purification (High-Performance Liquid Chromatography - HPLC): a. Dissolve the sub-fractions containing this compound in a suitable solvent. b. Purify the target compound using a semi-preparative HPLC system equipped with a Varian RP C18 column. c. Elute with a mobile phase of methanol/water (3:2) containing 0.5% ammonium hydroxide at a flow rate of 8 mL/min. d. Monitor the elution at 254 nm and collect the peak corresponding to this compound. e. Evaporate the solvent to obtain the purified compound.
Protocol 2: General Method for Extraction of Aristolactams from a Blend of Aristolochia Plant Materials
This protocol is a general approach for the extraction of aristolactams from a mixture of Aristolochia plant parts, as described in a study by Zhang et al.[1] While this study does not provide a specific yield for this compound, it outlines a preparative purification strategy.
1. Plant Material and Extraction: a. A blend of Radix Aristolochiae (root), Fructus Aristolochiae (fruit), and Caulis Aristolochiae Manshuriensis (stem) is used as the starting material. b. The specific extraction solvent and method are not detailed in this study, but a general approach would involve extraction with a polar solvent such as methanol or ethanol.
2. Preparative Purification (Two-Step HPLC): a. The initial purification is performed on an Oligo (ethylene glycol) separation column, which serves to group compounds with similar structures. b. The fractions containing aristolactams are then subjected to further purification using a four-channel parallel preparative HPLC system with C18 separation columns to isolate the individual compounds.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway
Caption: Proposed signaling pathway of this compound in cancer cells.
References
Application Notes and Protocols for Aristolactam A IIIa in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Aristolactam A IIIa, a naturally occurring alkaloid, in cell culture studies. This document includes detailed protocols for investigating its cytotoxic, anti-proliferative, and cell cycle-modulating effects, primarily in cancer cell lines.
Introduction
This compound is a phenanthrene alkaloid found in various plant species of the Aristolochia genus. While aristolochic acids are known for their nephrotoxicity and carcinogenicity, aristolactams, including this compound, have garnered interest for their potential anti-cancer properties.[1][2][3] Research suggests that this compound can inhibit the proliferation of various cancer cells, induce apoptosis, and cause cell cycle arrest, making it a compound of interest for cancer research and drug development.[4][5]
Biological Activities in Cell Culture
This compound has demonstrated a range of biological activities in in vitro cell culture models:
-
Cytotoxicity and Anti-Proliferative Effects: It exhibits dose-dependent cytotoxic and anti-proliferative effects against a panel of human cancer cell lines, including cervical cancer (HeLa), lung cancer (A549), and gastric cancer (HGC).[4] It has also shown efficacy in drug-resistant cancer cell lines.[4] Furthermore, studies have indicated its cytotoxic effects on human kidney (HK-2) cells.
-
Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.[4] This is a critical checkpoint in cell division, and its disruption can lead to mitotic catastrophe and cell death.
-
Induction of Apoptosis: The compound triggers programmed cell death (apoptosis) in cancer cells.[6] Evidence for this includes the cleavage of Poly (ADP-ribose) polymerase (PARP) and positive staining with Annexin V.[6]
-
Overcoming Drug Resistance: Emerging evidence suggests that this compound may overcome multidrug resistance in cancer cells, potentially by inducing oxidative stress.[5][7][8]
Quantitative Data
The following tables summarize the reported cytotoxic activities of this compound in various cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) |
| HeLa | Cervical Cancer | 7 - 30 |
| A549 | Lung Cancer | 7 - 30 |
| HGC | Gastric Cancer | 7 - 30 |
| HCT-8/V (Navelbine-resistant) | Colon Cancer | 3.55 |
Data sourced from a study on the anti-proliferative effects of Aristolactam AIIIa.[4]
Table 2: IC50 Values of this compound in Human Kidney Cells
| Cell Line | Incubation Time | IC50 (µg/mL) |
| HK-2 | 24 h | >200 |
| HK-2 | 48 h | 129.8 ± 3.2 |
| HK-2 | 72 h | 85.3 ± 2.5 |
This data highlights the time- and dose-dependent cytotoxicity in HK-2 cells, with Aristolactam AIIIa being the most toxic among the tested aristolactams in this study.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Cell Proliferation Assay (SRB Assay)
This protocol is designed to determine the anti-proliferative effect of this compound.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
96-well plates
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris-base solution
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After incubation, fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 10 mM Tris-base solution.
-
Measure the absorbance at 510 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a sigmoidal dose-response curve.[4]
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
This compound
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound (e.g., 10 µmol/L) or vehicle control for 24 and 48 hours.[4]
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases can be quantified. An increase in the G2/M population is indicative of cell cycle arrest at this phase.[4]
Apoptosis Assay by Annexin V/PI Staining
This protocol is for the detection and quantification of apoptosis induced by this compound.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound (e.g., 10 µmol/L) or vehicle control for 24 hours.[6]
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[6]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.[6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound.
Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound.
References
- 1. Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Aristolactam A IIIa in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam A IIIa is a member of the aristolactam class of alkaloids, which are metabolic derivatives of aristolochic acids. These compounds are found in various species of the Aristolochia genus. While research has highlighted a range of biological activities for aristolactams, including anti-inflammatory, anti-tumor, and neuroprotective effects, it is crucial to note that the parent compounds, aristolochic acids, are established nephrotoxins and carcinogens. Consequently, in vivo studies involving aristolactams, including this compound, must be approached with a primary focus on safety and toxicity assessment.
This document provides an overview of the current, though limited, understanding of this compound's in vivo applications, drawing parallels from studies on closely related aristolactams. It also presents generalized protocols that can serve as a starting point for designing in vivo efficacy and toxicity studies, emphasizing the need for significant adaptation and validation.
Potential In Vivo Applications and Biological Activities
Direct in vivo efficacy studies on this compound are not extensively reported in peer-reviewed literature. However, research on analogous aristolactams suggests potential therapeutic avenues that may warrant investigation for this compound.
-
Anti-inflammatory Activity: Some aristolactams have demonstrated anti-inflammatory properties. For instance, aristolactam BII was shown to be effective in a carrageenan-induced paw edema model in mice[1]. While not a direct study on this compound, this suggests a potential application in inflammatory disease models.
-
Antitumor Activity: Various synthetic and naturally occurring aristolactams have been evaluated for their antitumor activities against human cancer cell lines[2]. In vivo studies on crude extracts of Aristolochia ringens, which contains aristolactams, have shown inhibition of tumor growth in sarcoma and leukemia mouse models[3]. However, the specific contribution of this compound to this effect is unknown.
-
Neuroprotective Effects: Aristolactam BII has exhibited neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells, suggesting a potential role for aristolactams in neurodegenerative disease models[4][5].
Important Note: A review has indicated that aristolactam IIIa may be implicated in the genotoxic and cytotoxic activities observed in renal cells, underscoring the critical need for thorough toxicity evaluation[6].
Quantitative Data from In Vivo Studies of Related Aristolactams
The following table summarizes quantitative data from in vivo studies on aristolactams other than this compound, which can provide a reference for dose-ranging studies.
| Compound | Animal Model | Disease Model | Dosing Regimen | Route of Administration | Key Findings | Reference |
| Aristolactam BII | Mice | Carrageenan-induced paw edema | 50 mg/kg | Not Specified | Swelling rate of 26.2 ± 7.1% after 5 hours, comparable to diclofenac. | [1] |
| Aristolochia ringens extract (AR-A001) | Mice | Sarcoma-180 solid tumor | 120 mg/kg | Not Specified | 29.45% inhibition of tumor growth. | [3] |
| Aristolochia ringens extract (AR-A004) | Mice | Sarcoma-180 solid tumor | 110 mg/kg | Not Specified | 50.50% inhibition of tumor growth. | [3] |
| Aristolochia ringens extract (AR-A001) | Mice | L1210 lymphoid leukemia | Not Specified | Not Specified | 211.11% increase in mean survival time. | [3] |
| Aristolochia ringens extract (AR-A004) | Mice | L1210 lymphoid leukemia | Not Specified | Not Specified | 155.56% increase in mean survival time. | [3] |
Experimental Protocols (Generalized)
The following are generalized protocols based on studies of related compounds. These protocols must be adapted and optimized for this compound, and all studies must be conducted under approved animal ethics protocols.
Protocol for Evaluating Anti-inflammatory Activity in a Mouse Model of Paw Edema
This protocol is adapted from studies on other anti-inflammatory agents and related aristolactams[1].
Objective: To assess the anti-inflammatory effect of this compound on carrageenan-induced paw edema in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin or Diclofenac
-
Male Swiss albino mice (20-25 g)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into the following groups (n=6-8 per group):
-
Vehicle Control
-
This compound (e.g., 10, 25, 50 mg/kg)
-
Positive Control (e.g., Indomethacin 10 mg/kg)
-
-
Drug Administration: Administer the vehicle, this compound, or positive control orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Protocol for Evaluating Antitumor Activity in a Xenograft Mouse Model
This is a general protocol for assessing the efficacy of a test compound on the growth of a solid tumor.
Objective: To determine the in vivo antitumor activity of this compound on a human cancer cell line xenograft in immunodeficient mice.
Materials:
-
This compound
-
Vehicle (appropriate for solubilizing the compound)
-
Human cancer cell line (e.g., A549 lung cancer cells)
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Matrigel
-
Positive control (a standard chemotherapeutic agent for the chosen cell line)
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle Control
-
This compound (dose to be determined by dose-ranging studies)
-
Positive Control
-
-
Drug Administration: Administer the treatments via the determined route (e.g., i.p., p.o., or intravenous) according to a predetermined schedule (e.g., daily, every other day).
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Collection: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor weights and volumes between the treatment groups and the control group.
Visualization of Signaling Pathways and Workflows
Potential Signaling Pathway for Aristolactam-Induced Cytotoxicity
The following diagram illustrates a generalized pathway for p53-mediated apoptosis, which has been implicated in the cytotoxic effects of aristolochic acid I, a precursor to aristolactams. This may be a relevant pathway to investigate for this compound.
Caption: Potential pathway of this compound induced cytotoxicity.
Experimental Workflow for In Vivo Anti-inflammatory Study
The following diagram outlines the general workflow for the carrageenan-induced paw edema model.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of aristolactam analogues and evaluation of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of Aristolochia ringens Vahl. (Aristolochiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aristolactam BII of Saururus chinensis attenuates glutamate-induced neurotoxicity in rat cortical cultures probably by inhibiting nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.seoultech.ac.kr [pure.seoultech.ac.kr]
- 6. Biological Activities of Organic Extracts of the Genus Aristolochia: A Review from 2005 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Aristolactam A IIIa Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam A IIIa, a nitrophenanthrene carboxylic acid derivative found in plants of the Aristolochia genus, has garnered significant interest in the scientific community for its notable biological activities. Primarily, it has demonstrated cytotoxic effects against a range of cancer cell lines, including lung (A549) and pancreatic (PANC-1) cancer. Emerging evidence suggests that its mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[1] This document provides detailed protocols for assays to characterize the activity of this compound, focusing on cytotoxicity, apoptosis, cell cycle progression, and genotoxicity.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against various cancer cell lines. This data is crucial for determining the appropriate concentration range for in vitro assays.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A-549 | Lung Carcinoma | 2.40 x 10⁻⁵ M (24 µM) | |
| HeLa | Cervical Cancer | 7 - 30 | [2] |
| HGC | Gastric Cancer | 7 - 30 | [2] |
| HCT-8/V | Colon Cancer (Navelbine-resistant) | 7 - 30 | [2] |
| PANC-1 | Pancreatic Cancer | 5.47 x 10⁻⁵ M (54.7 µM) |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cultured mammalian cells. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]
Materials:
-
This compound
-
Target cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol uses Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis, and PI to identify necrotic or late apoptotic cells with compromised membranes.[6][7][8]
Materials:
-
This compound
-
Target cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after treatment with this compound.[9][10][11]
Materials:
-
This compound
-
Target cancer cell line
-
PBS
-
70% Ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA damage at the level of individual cells.[12][13][14][15][16]
Materials:
-
This compound
-
Target cell line
-
Comet Assay Kit (or individual reagents: low melting point agarose, lysis solution, alkaline electrophoresis buffer)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
-
DNA stain (e.g., SYBR Green, Ethidium Bromide)
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified duration.
-
Cell Embedding: Mix a suspension of treated cells with low melting point agarose and spread onto a microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage. Analyze the images using appropriate software.
Proposed Signaling Pathways
The precise signaling pathways modulated by this compound are still under investigation. However, based on studies of related aristolochic acid compounds and other agents that induce G2/M arrest and apoptosis, the following pathways are proposed.
Proposed Pathway for G2/M Cell Cycle Arrest:
This compound may induce DNA damage, leading to the activation of the ATM/Chk2 signaling cascade. This, in turn, can lead to the phosphorylation and inactivation of Cdc25C, a phosphatase required for the activation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis.[17] Additionally, activation of p38 MAPK can contribute to G2/M arrest.[17][18]
Proposed Pathway for Apoptosis Induction:
The induction of apoptosis by this compound may be mediated through the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to the activation of pro-apoptotic proteins like Bax and the cleavage of PARP, a hallmark of apoptosis.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. static.igem.org [static.igem.org]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 14. 21stcenturypathology.com [21stcenturypathology.com]
- 15. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 16. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 18. Aristolochic acid-induced apoptosis and G2 cell cycle arrest depends on ROS generation and MAP kinases activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Glucocappasalin Induces G2/M-Phase Arrest, Apoptosis, and Autophagy Pathways by Targeting CDK1 and PLK1 in Cervical Carcinoma Cells [frontiersin.org]
Aristolactam A IIIa: Application Notes and Protocols for its Potential Use as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aristolactam A IIIa is a naturally occurring aporphine alkaloid found in various plant species, notably within the family Aristolochiaceae. Structurally related to the nephrotoxic and carcinogenic aristolochic acids, aristolactams, including this compound, have garnered scientific interest for their diverse biological activities. These activities, which include cytotoxicity against cancer cell lines and anti-platelet aggregation effects, suggest that this compound holds potential for development as a molecular probe to investigate specific cellular pathways and protein targets. While its direct application as a molecular probe is not yet established in the literature, its known bioactivities provide a foundation for its use in targeted biological assays.
This document provides detailed application notes and protocols based on the known biological effects of this compound and related compounds. It is intended to guide researchers in utilizing this molecule to probe cellular functions and as a scaffold for developing more specific molecular tools.
Data Presentation: Quantitative Biological Activities
The following table summarizes the quantitative data available for this compound and its analogs, providing a comparative overview of their cytotoxic effects.
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µg/mL) | Reference |
| This compound | HK-2 (Human Kidney Proximal Tubular Epithelial Cells) | MTT | 24 | > 100 | [1] |
| 48 | 83.27 ± 4.12 | [1] | |||
| 72 | 65.43 ± 3.21 | [1] | |||
| Cepharanone B | HK-2 | MTT | 24 | > 100 | [1] |
| 48 | 96.14 ± 4.53 | [1] | |||
| 72 | 78.56 ± 3.89 | [1] | |||
| Aristolactam AII | HK-2 | MTT | 24 | 91.43 ± 4.87 | [1] |
| 48 | 75.32 ± 3.65 | [1] | |||
| 72 | 58.11 ± 2.76 | [1] |
Signaling Pathways
While the specific signaling pathways modulated by this compound are not fully elucidated, its structural similarity to aristolochic acids suggests potential interactions with pathways implicated in aristolochic acid nephropathy (AAN). A key pathway affected by aristolochic acid I is the TGF-β/Smad signaling pathway, which is crucial in renal fibrosis.[2][3] Aristolochic acid I has been shown to decrease the expression of the inhibitory protein Smad7, leading to an overactivation of the pro-fibrotic Smad2/3 signaling.[2] Given that aristolactams are metabolites of aristolochic acids, it is plausible that this compound could also modulate components of this pathway.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to evaluate the cytotoxic effects of this compound on a selected cell line, such as the HK-2 human kidney proximal tubular epithelial cells.
Materials:
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This compound
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HK-2 cells
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Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HK-2 cells in 96-well plates at a density of 1 × 10^4 cells/well in 100 µL of complete DMEM medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1%.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
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Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. The IC50 value can be determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Anti-Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol provides a general framework for assessing the inhibitory effect of this compound on platelet aggregation.
Materials:
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This compound
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Fresh human blood from healthy, drug-free donors
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Acid-citrate-dextrose (ACD) solution
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Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
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Platelet agonist (e.g., arachidonic acid, ADP, collagen)
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Saline solution
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Light Transmission Aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Collect human blood into tubes containing ACD anticoagulant.
-
Centrifuge the blood at 200 × g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500 × g for 10 minutes to obtain PPP.
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Adjust the platelet count in the PRP to approximately 2.5 × 10^8 platelets/mL using PPP.
-
-
Instrument Calibration: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay:
-
Pre-warm 450 µL of the adjusted PRP to 37°C for 5 minutes in the aggregometer cuvette with a stirring bar.
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Add 50 µL of this compound solution (at various concentrations, dissolved in a suitable solvent and diluted in saline) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
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Initiate platelet aggregation by adding a known concentration of a platelet agonist (e.g., 10 µM ADP).
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Record the light transmission for at least 5 minutes.
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-
Data Analysis: The maximum aggregation percentage is determined for each sample. The inhibitory effect of this compound is calculated as the percentage reduction in aggregation compared to the vehicle control.
Application as a Molecular Probe: Future Directions
While this compound has not been explicitly used as a molecular probe, its defined biological activities present opportunities for its development into one. A promising strategy would be to synthesize derivatives of this compound that incorporate a reporter tag, such as a fluorophore or a clickable alkyne group for bioorthogonal chemistry.
A study on the related aristolochic acid II demonstrated the successful synthesis of an alkyne-tagged probe (AP2).[4] This probe was used for in-situ cellular imaging, revealing its distribution in both the nucleus and cytoplasm, and for activity-based protein profiling (ABPP) to identify its protein binding partners in cell lysates.[4] A similar approach could be applied to this compound to elucidate its mechanism of action and identify its direct molecular targets.
By developing a tagged version of this compound, researchers could:
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Visualize its subcellular localization , providing clues about its site of action.
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Identify its protein binding partners using proteomic approaches, which would be a critical step in understanding its mechanism of cytotoxicity and anti-platelet activity.
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Develop competitive binding assays to screen for other molecules that bind to the same target.
Conclusion
This compound is a bioactive natural product with demonstrated cytotoxicity and potential anti-platelet aggregation activity. While its role as a molecular probe is currently undeveloped, its defined biological effects make it a strong candidate for such applications. The protocols provided herein offer a starting point for researchers to investigate the biological activities of this compound. Furthermore, the development of tagged derivatives, inspired by similar work on related compounds, would pave the way for its use as a powerful tool to dissect cellular signaling pathways and identify novel drug targets.
References
- 1. jfda-online.com [jfda-online.com]
- 2. Ubiquitination and regulation of Smad7 in the TGF-β1/Smad signaling of aristolochic acid nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking TGF-β Signaling Pathway Preserves Mitochondrial Proteostasis and Reduces Early Activation of PDGFRβ+ Pericytes in Aristolochic Acid Induced Acute Kidney Injury in Wistar Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Aristolactam A IIIa
Welcome to the technical support center for the synthesis of Aristolactam A IIIa. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and success of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound and related analogues, focusing on the popular and effective method involving a synergistic combination of C–H bond activation and a dehydro-Diels–Alder reaction.
Issue 1: Low yield in the initial ruthenium-catalyzed oxidative cyclization step.
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Question: My yield of the 3-methyleneisoindolin-1-one intermediate is significantly lower than the reported 78%. What are the most critical factors to check?
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Answer: Low yields in this step are often traced back to several key reaction parameters. Here’s a checklist to troubleshoot the issue:
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Solvent Choice: The choice of solvent is critical. Acetic acid has been shown to be the most effective solvent, yielding significantly better results than other solvents like toluene or THF.[1] Ensure your acetic acid is of high purity and dry.
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Catalyst and Additives: The combination of the ruthenium catalyst ([{RuCl2(p-cymene)}2]), the silver salt additive (AgSbF6), and the copper oxidant (Cu(OAc)2·H2O) is crucial.[1]
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Confirm the correct loading of each component.
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AgSbF6 is particularly important for generating the active cationic ruthenium species. Other silver salts may be less effective.[1]
-
-
Oxygen Atmosphere: The reaction requires an oxygen atmosphere. Ensure your reaction vessel is properly flushed with oxygen and maintained under a positive pressure of O2.
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Temperature and Reaction Time: The reaction is typically run at 120°C for 36 hours.[1] Lower temperatures or shorter reaction times will likely result in incomplete conversion.
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Purity of Starting Materials: Ensure your N-substituted benzamide and vinyl sulfone starting materials are pure. Impurities can interfere with the catalytic cycle.
-
Issue 2: Formation of significant side products during the dehydro-Diels–Alder reaction.
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Question: I am observing multiple unexpected spots on my TLC plate after the dehydro-Diels–Alder reaction with benzyne. How can I improve the selectivity?
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Answer: The dehydro-Diels–Alder reaction is designed to be highly selective due to the cleavable sulfonyl group.[1] If you are seeing significant side products, consider the following:
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Benzyne Precursor and Fluoride Source: The reaction relies on the in-situ generation of benzyne from a suitable precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) in the presence of a fluoride source like cesium fluoride (CsF).[1]
-
Ensure the benzyne precursor is fresh and has been stored under anhydrous conditions.
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Use a high-quality, anhydrous grade of CsF. Moisture can inhibit the reaction.
-
-
Solvent: Acetonitrile (CH3CN) is the solvent of choice for this step.[1] Ensure it is anhydrous.
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Temperature: This reaction is typically run at a mild 30°C.[1] Higher temperatures may lead to decomposition or side reactions of the highly reactive benzyne intermediate.
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Stoichiometry: Carefully control the stoichiometry of the benzyne precursor. An excess of benzyne can lead to self-polymerization or other undesired reactions.
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Issue 3: Difficulty with the final cleavage of a protecting group (e.g., PMB).
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Question: I am struggling to cleave the N-PMB (p-methoxybenzyl) protecting group to obtain the final N-H aristolactam. What conditions are recommended?
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Answer: Cleavage of the PMB group is a common final step for accessing N-H aristolactams. If you are facing difficulties, you can try standard conditions for PMB deprotection. While the specific conditions for this final step are not detailed in the primary literature, general methods for PMB cleavage include:
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Oxidative Cleavage: Treatment with ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a suitable solvent system (e.g., acetonitrile/water).
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Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) can be effective, often at elevated temperatures.
-
Frequently Asked Questions (FAQs)
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Q1: What is the overall strategy for the synthesis of this compound discussed here?
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A1: The synthesis proceeds in two key steps: 1) A ruthenium-catalyzed oxidative cyclization of an N-substituted benzamide with a vinyl sulfone to form a 3-methyleneisoindolin-1-one intermediate. 2) A subsequent dehydro-Diels–Alder reaction of this intermediate with in-situ generated benzyne, followed by cleavage of the sulfonyl group, to construct the core aristolactam scaffold.[1][2][3]
-
-
Q2: Can this synthetic route be used to produce a variety of aristolactam derivatives?
-
Q3: What are the typical overall yields for this synthetic route?
Data Presentation
Table 1: Optimization of the Ruthenium-Catalyzed Oxidative Cyclization
| Entry | Solvent | Additive | Yield of 3a (%) |
| 1 | 1,2-dichloroethane | AgSbF6 | < 5 |
| 2 | Toluene | AgSbF6 | 20 |
| 3 | 1,4-dioxane | AgSbF6 | < 5 |
| 4 | DMF | AgSbF6 | < 5 |
| 5 | THF | AgSbF6 | 15 |
| 6 | CF3COOH | AgSbF6 | < 5 |
| 7 | CH3COOH | AgSbF6 | 78 |
| 8 | CH3COOH | AgBF4 | 45 |
| 9 | CH3COOH | AgOTf | 55 |
| 10 | CH3COOH | KPF6 | 35 |
| 11 | CH3COOH | None | 0 |
Data adapted from the supplementary information of "Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions".[1]
Experimental Protocols
Protocol 1: Synthesis of 3-methyleneisoindolin-1-one intermediate (e.g., 3a)
-
To a screw-capped tube, add N-methyl benzamide (1a), phenyl vinyl sulfone (2a), [{RuCl2(p-cymene)}2] (5 mol%), AgSbF6 (20 mol%), and Cu(OAc)2·H2O (0.5 equiv.).
-
Add acetic acid as the solvent.
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Seal the tube and place it under an oxygen atmosphere.
-
Heat the reaction mixture at 120°C for 36 hours.
-
After cooling to room temperature, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-methyleneisoindolin-1-one (3a).
Protocol 2: Synthesis of Aristolactam Derivative (e.g., 9a)
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To a solution of the 3-methyleneisoindolin-1-one intermediate (e.g., 3g) in anhydrous acetonitrile, add the benzyne precursor (7a) and CsF.
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Stir the reaction mixture at 30°C for 24 hours under an inert atmosphere.
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Monitor the reaction by TLC. Upon completion, quench the reaction.
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Perform a standard aqueous workup and extract the product with a suitable organic solvent.
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Purify the crude product by column chromatography on silica gel to yield the aristolactam derivative (9a).
Visualizations
References
- 1. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Total synthesis of aristolactam alkaloids via synergistic C–H bond activation and dehydro-Diels–Alder reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
Aristolactam A IIIa stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aristolactam A IIIa. The information aims to address common stability and degradation issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. For long-term storage, temperatures of -20°C are recommended to minimize degradation.
Q2: How stable is this compound in solution?
A2: While specific long-term stability data for this compound in various solvents is limited, a study on a solution containing several aristolactams and aristolochic acids showed good stability at room temperature for up to 24 hours when properly protected from light.[1] For quantitative analysis, it is best practice to use freshly prepared solutions. If storage is necessary, solutions should be stored at -20°C or -80°C and protected from light to minimize degradation. A stability study of the specific solvent and concentration used is recommended if solutions are to be stored for an extended period.
Q3: What are the likely degradation pathways for this compound?
A3: Specific degradation pathways for this compound have not been extensively reported in the literature. However, based on the phenanthrene lactam structure, potential degradation pathways under forced degradation conditions may include:
-
Hydrolysis: The lactam ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to the opening of the ring.
-
Oxidation: The aromatic rings and other functional groups may be susceptible to oxidation, potentially leading to the formation of hydroxylated or other oxidized derivatives.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products. The phenanthrene core is known to be photosensitive.
-
Thermal Degradation: High temperatures can lead to the decomposition of the molecule.
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for the separation and quantification of aristolactams and their degradation products.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable for the identification and structural elucidation of unknown degradation products.[3]
Troubleshooting Guides
Issue 1: Inconsistent or drifting retention times in HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| Column Temperature Fluctuation | Use a column oven to maintain a consistent temperature. Ensure the oven is properly calibrated. |
| Mobile Phase Composition Change | Prepare fresh mobile phase daily. Ensure accurate measurement of all components. If using a gradient, ensure the pump is mixing correctly. |
| Inadequate Column Equilibration | Equilibrate the column with the mobile phase for a sufficient time (e.g., 10-20 column volumes) before starting the analysis. |
| Air Bubbles in the System | Degas the mobile phase before use. Purge the pump to remove any trapped air bubbles. |
| Pump Malfunction | Check the pump for leaks and ensure the seals are in good condition. Verify the flow rate using a calibrated flow meter. |
Issue 2: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Sample Degradation | Prepare samples fresh before analysis. Protect samples from light and heat. If degradation is suspected, perform a forced degradation study to identify potential degradation products. |
| Contaminated Mobile Phase or System | Use HPLC-grade solvents and reagents. Filter the mobile phase. Flush the HPLC system, including the injector and detector, with a strong solvent like isopropanol. |
| Carryover from Previous Injection | Implement a robust needle wash protocol. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Excipient Interference (for formulated products) | Analyze a placebo sample (formulation without the active pharmaceutical ingredient) to identify peaks originating from excipients. |
Issue 3: Poor peak shape (tailing or fronting).
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Column | Use a high-purity silica column. Adjust the mobile phase pH to suppress the ionization of the analyte and silanol groups. Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Extra-column Volume | Minimize the length and internal diameter of the tubing between the injector, column, and detector. |
| Column Contamination or Damage | Wash the column with a series of strong solvents. If the problem persists, replace the column. |
Data Presentation: Forced Degradation of this compound (Hypothetical Data)
The following table summarizes hypothetical results from a forced degradation study on this compound, illustrating the expected level of degradation under various stress conditions. This data is for illustrative purposes to guide experimental design, as specific literature data is unavailable.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 25% | 3 |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 20% | 4 |
| Thermal Degradation | Solid State | 48 hours | 80°C | 10% | 1 |
| Photodegradation | UV light (254 nm) | 24 hours | Room Temp | 30% | 5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound.[4][5][6]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase before analysis.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, by a validated stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the degradation products.
-
If necessary, use LC-MS to identify the mass of the degradation products for structural elucidation.
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Instrument and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and PDA detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity is demonstrated by showing that the peak for this compound is well-resolved from all degradation product peaks in the stressed samples.
Visualizations
References
- 1. Rapid Analysis of Aristolochic Acids and Aristolactams in Houttuyniae Herba by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Frontiers | Aromaticity Determines the Relative Stability of Kinked vs. Straight Topologies in Polycyclic Aromatic Hydrocarbons [frontiersin.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility problems with Aristolactam A IIIa
Welcome to the technical support center for Aristolactam A IIIa. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a particular focus on solubility issues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a naturally occurring aporphinoid alkaloid.[1][2] Research has shown that aristolactams, as a class of compounds, exhibit a range of biological activities, including anti-inflammatory, antiplatelet, antimycobacterial, and neuroprotective effects.[3] Several aristolactams have also demonstrated potent antitumor activities against various human cancer cell lines.[3][4] Specifically, this compound has been shown to inhibit the proliferation of cancer cells, induce mitotic arrest at the G2/M phase, and promote apoptosis.[5]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is a yellow powder that is generally soluble in organic solvents. Recommended solvents include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[5] For cell culture experiments, DMSO is the most commonly used solvent to prepare a stock solution, which is then further diluted in the aqueous culture medium.
Q3: What is the expected appearance of an this compound solution?
When fully dissolved, an this compound solution should be clear. If you observe any precipitate or cloudiness at your working concentration, it is an indication of poor solubility, and further optimization of the dissolution protocol may be necessary.
Troubleshooting Guide: Overcoming Solubility Problems
This guide provides solutions to common issues encountered when preparing this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms when diluting the DMSO stock solution in aqueous media. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the percentage of DMSO in the final solution (note: ensure the final DMSO concentration is not toxic to your cells).- Decrease the final working concentration of this compound.- Use a solubilizing agent such as Tween 80 or Pluronic F-68 in your aqueous medium.- Prepare a fresh stock solution and ensure the compound is fully dissolved before dilution. |
| The compound does not fully dissolve in the initial solvent. | Insufficient solvent volume or inadequate dissolution technique. | - Increase the volume of the solvent.- Gently warm the solution (e.g., in a 37°C water bath).- Use sonication to aid dissolution. For related compounds like Aristolactam A II and Aristolactam I, ultrasonic treatment is recommended to achieve maximum solubility in DMSO.[2][6] |
| The solution appears cloudy or hazy. | The compound may not be fully dissolved or may be degrading. | - Centrifuge the solution to pellet any undissolved material and use the clear supernatant.- Prepare a fresh solution using high-purity solvent.- Store the stock solution properly at -20°C or -80°C and protect it from light to prevent degradation. |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Notes |
| Aristolactam A II | DMSO | 11 mg/mL (41.47 mM) | Requires sonication and warming.[1][6] |
| Aristolactam I | DMSO | 12.5 mg/mL (42.62 mM) | Requires sonication.[2] |
| Aristolactam I | Water | < 0.1 mg/mL | Insoluble.[2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution for In Vitro Cell Culture Experiments
This protocol is a general guideline for dissolving this compound for use in cell-based assays.
Materials:
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This compound powder
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Dimethyl Sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes
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Vortex mixer
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Water bath sonicator
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution in DMSO: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM). It is recommended to start with a small volume of DMSO and add more if needed.
-
Aiding Dissolution:
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.
-
Gentle warming in a 37°C water bath for 5-10 minutes can also be applied.
-
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. A stock solution in DMSO stored at -80°C is typically stable for up to 6 months.[6]
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Ensure the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.5%).
Visualizations
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing a sterile stock solution of this compound.
Proposed Signaling Pathway for Aristolactam-Induced Apoptosis in Cancer Cells
Caption: Simplified pathway of apoptosis induction by aristolactams via caspase-3 activation.
References
Technical Support Center: Aristolactam A IIIa Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aristolactam A IIIa in cell-based assays.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Cytotoxicity Assays (MTT & LDH)
Question: My MTT assay results show high background absorbance in the control wells (no cells). What could be the cause?
Answer: High background in an MTT assay can stem from several factors:
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Contaminated Reagents: The MTT solution or culture medium may be contaminated with reducing agents, bacteria, or yeast.[1][2] Use fresh, sterile reagents.
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Phenol Red Interference: Phenol red in the culture medium can contribute to background absorbance. It is advisable to use a serum-free and phenol red-free medium during the MTT incubation step.[1]
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Compound Interference: this compound itself might chemically reduce the MTT reagent. To check for this, include control wells with the compound and MTT reagent but without cells.[3] If interference is observed, consider using an alternative viability assay.
Question: I'm observing high spontaneous LDH release in my negative control wells. Why is this happening?
Answer: Elevated LDH release in untreated control cells can be due to:
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High Serum LDH: Animal sera in the culture medium contain endogenous LDH. Reducing the serum concentration to 1-5% can mitigate this issue.[4]
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Cell Handling: Overly vigorous pipetting during cell seeding or media changes can cause mechanical damage to the cells, leading to LDH leakage.[4] Handle cell suspensions gently.
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High Cell Density: Seeding too many cells per well can lead to nutrient depletion and cell death, resulting in higher background LDH release.[4] Optimize the cell seeding density for your specific cell line.
Question: The absorbance readings in my MTT assay are very low, even at high concentrations of this compound.
Answer: Low absorbance readings can indicate a few issues:
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Suboptimal Cell Number: The number of cells seeded may be too low, resulting in minimal formazan production.[1] Perform a cell titration experiment to determine the optimal seeding density that gives a linear absorbance response.
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Incomplete Solubilization: The formazan crystals may not be fully dissolved. Ensure complete solubilization by using an appropriate solvent (e.g., DMSO or a solution containing SDS) and adequate mixing.[1]
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Incorrect Incubation Times: The incubation time with the MTT reagent may be too short for sufficient formazan production, or the incubation with the solubilization solution may be insufficient.[2] Optimize incubation times for your cell line.
Apoptosis Assays (Annexin V/PI Staining)
Question: My negative control (untreated) cells are showing a high percentage of Annexin V positive cells.
Answer: This is a common issue and can be caused by:
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Harsh Cell Handling: The process of detaching adherent cells (e.g., using trypsin) can damage the cell membrane, leading to false positive Annexin V staining.[5] Use a gentle detachment method, such as using EDTA-based solutions, and handle cells with care.[6][7] Lowering centrifugation speed can also help.[5]
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Over-confluent Cultures: Cells grown to a very high density may begin to undergo spontaneous apoptosis.[5] Ensure you are using cells in the logarithmic growth phase.
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EDTA in Buffer: Annexin V binding to phosphatidylserine is calcium-dependent. Using buffers containing EDTA will chelate the calcium and interfere with the staining.[7] Ensure your binding buffer is free of EDTA and contains sufficient calcium.
Question: I am seeing a large population of Annexin V positive and PI positive cells, but very few Annexin V positive and PI negative cells (early apoptosis). Why?
Answer: This pattern suggests that the cells are rapidly progressing to late-stage apoptosis or necrosis.
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High Concentration of this compound: The concentration of the compound may be too high, causing rapid cell death.[8] Perform a dose-response experiment to find a concentration that induces a more gradual apoptotic response.
-
Long Incubation Time: The incubation time with this compound may be too long. A time-course experiment can help identify the optimal time point to observe early apoptosis.[8]
Question: My flow cytometry plots show poor separation between cell populations.
Answer: Poor resolution can be due to:
-
Incorrect Compensation: Spectral overlap between the fluorochromes (e.g., FITC and PI) can lead to improper population gating.[7] Always run single-color controls to set the correct compensation.
-
Cell Autofluorescence: Some cell types exhibit natural fluorescence, which can interfere with the signal. Include an unstained cell control to assess autofluorescence.[7]
II. Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound has been shown to inhibit the proliferation of various cancer cell lines.[9] Its mechanism involves inducing mitotic arrest at the G2/M phase of the cell cycle and promoting apoptosis.[9][10][11]
What are typical IC50 values for this compound? The IC50 values for this compound vary depending on the cell line and the assay duration. For example, in HK-2 cells, the IC50 values were found to be time-dependent.[12] In various cancer cell lines such as HeLa, A549, and HGC, IC50 values ranged from 7 to 30 µmol/L.[9]
Can this compound interfere with assay reagents? Yes, like many natural products, there is a potential for interference. For colorimetric assays like MTT, the compound's color or its chemical properties could affect the absorbance readings.[3] For fluorescence-based assays, the compound's intrinsic fluorescence should be checked. It is always recommended to run compound-only controls (without cells) to assess potential interference.
What are the key differences between MTT and LDH assays for cytotoxicity? The MTT assay measures cell viability by assessing the metabolic activity of mitochondria. In contrast, the LDH assay measures cytotoxicity by quantifying the release of lactate dehydrogenase from cells with damaged membranes.[13] Therefore, MTT is an indicator of viable, metabolically active cells, while LDH is a marker of cell death accompanied by membrane rupture.
III. Quantitative Data
| Compound | Cell Line | Assay | Duration (h) | IC50 (µM) | Reference |
| This compound | HK-2 | MTT | 24 | 134.1 ± 11.2 | [12] |
| This compound | HK-2 | MTT | 48 | 87.3 ± 9.5 | [12] |
| This compound | HK-2 | MTT | 72 | 55.6 ± 7.8 | [12] |
| This compound | HeLa | SRB | 48 | ~10 | [9] |
| This compound | A549 | SRB | 48 | ~30 | [9] |
| This compound | HGC | SRB | 48 | ~7 | [9] |
| This compound | HCT-8/V | SRB | 48 | 3.55 | [9] |
IV. Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-treated control wells.
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Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
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Formazan Formation: Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.
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Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[14]
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Absorbance Reading: Incubate the plate in the dark at room temperature for at least 2 hours to ensure complete solubilization of the formazan crystals.[2] Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol is for a 96-well plate format.
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Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a "high control" for maximum LDH release (cells treated with a lysis buffer) and a "low control" for spontaneous LDH release (untreated cells).[15] Also, include a background control with medium only.[16]
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Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.[17] Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[13]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
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Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
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Stop Reaction: Add the stop solution provided in the kit to each well.[13]
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Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[13]
Annexin V/PI Apoptosis Assay
This protocol is for flow cytometry analysis.
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Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound for the desired time and concentration. Include an untreated control.
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Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method (e.g., EDTA-based dissociation solution).[6] For suspension cells, collect them by centrifugation.
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Washing: Wash the cells once with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (100 µg/mL).[18]
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
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Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[18]
V. Visualizations
Caption: Workflow for cell-based assays with this compound.
Caption: Apoptosis signaling induced by this compound.
Caption: Potential anti-inflammatory mechanism via NF-κB inhibition.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jfda-online.com [jfda-online.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. abcam.com [abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. abcam.com [abcam.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing In Vivo Dosage of Aristolactam A IIIa
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aristolactam A IIIa in in vivo experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with this compound.
Issue 1: Unexpected Toxicity or Adverse Events
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Question: We observed unexpected toxicity (e.g., weight loss, lethargy, mortality) in our animal models at our initial dose. What should we do?
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Answer: Immediately cease administration and euthanize animals showing severe distress according to your institution's ethical guidelines. Review your dosage calculation and administration protocol. The observed toxicity could be due to the dose being too high. Based on published long-term toxicity studies in mice, doses of 10 mg/kg administered intragastrically three times a week have been shown to induce moribund conditions after 66 weeks.[1] Consider performing a dose-range finding study starting with a much lower dose.
-
Question: How can we establish a maximum tolerated dose (MTD)?
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Answer: To determine the MTD, a systematic dose escalation study is required. Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts of animals.[1] Monitor for signs of toxicity, including changes in body weight, food and water intake, clinical signs of distress, and hematological and serum chemistry parameters. The MTD is typically defined as the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.
Issue 2: Lack of Efficacy or Desired Biological Effect
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Question: We are not observing the expected therapeutic effect at our current dosage. Should we increase the dose?
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Answer: Before increasing the dose, verify the formulation and administration of this compound to ensure proper delivery. Confirm the biological activity of your compound batch with an in vitro assay if possible. If the compound is being delivered as expected, a dose-escalation study may be warranted. However, be mindful of the potential for toxicity at higher doses. Studies have evaluated doses up to 40 mg/kg in a single administration without observing distinct nephrotoxicity or hepatotoxicity in mice, suggesting a potential window for dose escalation.[2]
-
Question: Could pharmacokinetic properties be limiting the efficacy?
-
Answer: Yes, poor absorption, rapid metabolism, or fast elimination could lead to insufficient exposure at the target site. It is advisable to conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound over time. This will help you understand its bioavailability and half-life, and to design a more effective dosing regimen (e.g., more frequent administration).
Issue 3: Compound Formulation and Administration
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Question: What is a suitable vehicle for in vivo administration of this compound?
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Answer: For oral gavage, a common vehicle used in toxicity studies of related compounds is 0.5% carboxymethylcellulose sodium (CMC-Na).[2] The choice of vehicle should be based on the solubility of your specific batch of this compound and should be tested for any intrinsic toxicity in a vehicle-control group.
-
Question: How frequently should this compound be administered?
-
Answer: The dosing frequency depends on the pharmacokinetic profile of the compound and the desired therapeutic effect. In a long-term toxicity study, administration was performed three times a week.[1] For acute toxicity studies, a single dose has been used.[2] Preliminary pharmacokinetic studies will provide the necessary data to establish an optimal dosing schedule.
Frequently Asked Questions (FAQs)
Q1: What is a safe starting dose for this compound in mice?
A1: Based on available long-term toxicity data, a dose of 1 mg/kg administered intragastrically has been used as a low dose in mice.[1] For initial dose-finding studies, starting with a dose in this range or lower is a conservative and safe approach.
Q2: What are the known toxicities of this compound?
A2: Long-term administration of high-dose (10 mg/kg) this compound in mice has been associated with minor kidney tubule injury, fibroblast hyperplasia, and forestomach carcinoma.[1] It has also been shown to increase C:G > A:T mutations in the kidney.[1] However, in a 14-day study, a single dose of up to 40 mg/kg did not produce distinct nephrotoxicity or hepatotoxicity.[2]
Q3: Are there any known signaling pathways affected by this compound?
A3: While specific signaling pathways for this compound are not well-elucidated in the provided search results, it is known that aristolochic acids and their metabolites, aristolactams, can form DNA adducts. This can lead to mutations, particularly A>T transversions, in genes like TP53, which is a critical tumor suppressor gene.[2] This suggests a mechanism of action involving genotoxicity and interference with DNA replication and repair pathways.
Q4: What is the recommended route of administration for in vivo studies?
A4: Intragastric administration (oral gavage) has been used in published toxicity studies.[1][2] The choice of administration route should be guided by the intended clinical application and the physicochemical properties of the compound.
Data Presentation
Table 1: Summary of In Vivo Toxicity Data for this compound in Mice
| Dose | Route of Administration | Dosing Schedule | Animal Model | Key Findings | Reference |
| 1 mg/kg | Intragastric | 3 times/week for 24 weeks | Mice | Low-dose group in long-term toxicity study. | [1] |
| 10 mg/kg | Intragastric | 3 times/week for 24 weeks | Mice | Moribund condition at 69 weeks, minor kidney tubule injury, fibroblast hyperplasia, forestomach carcinoma. | [1] |
| 10, 20, 40 mg/kg | Oral gavage | Single dose | ICR Mice | No distinct nephrotoxicity or hepatotoxicity observed after 14 days. | [2] |
| 20 mg/kg | Not specified | For 3 consecutive days | ICR Mice | Used in a comet assay to assess DNA damage. | [2] |
Experimental Protocols
Protocol 1: In Vivo Acute Toxicity Assessment
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Animal Model: ICR mice (5 males and 5 females per group).
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Groups:
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Control group: Vehicle (e.g., 0.5% CMC-Na).
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Treatment groups: this compound at 10, 20, and 40 mg/kg.
-
-
Administration: Single dose via oral gavage.
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Monitoring: Record animal weights every two days for 14 days. Observe for any clinical signs of toxicity.
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Endpoint: On day 14, sacrifice animals. Collect blood for serum chemistry analysis (AST, ALT, ALP, CREA, BUN, TBA, TBIL) and organs for histopathological examination.
Protocol 2: Comet Assay for DNA Damage
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Animal Model: ICR mice (n=5 per group).
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Groups:
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Saline control.
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Positive control (e.g., EMS 577.6 mg/kg).
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This compound (20 mg/kg).
-
-
Administration: Administer the respective treatments for three consecutive days.
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Tissue Collection: 2-6 hours after the last administration, anesthetize the animals and perfuse. Obtain renal and liver tissues.
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Analysis: Perform comet analysis on the collected tissues to quantify DNA damage (e.g., fraction of tail DNA, Olive Tail Moment).
Mandatory Visualizations
Caption: Plausible signaling pathway for this compound-induced toxicity.
Caption: Experimental workflow for in vivo dosage optimization.
Caption: Logical relationships in troubleshooting in vivo experiments.
References
- 1. Long-term toxicity evaluation of aristolochic acid-IIIa in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of Aristolactam A IIIa
Technical Support Center: Aristolactam A IIIa
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and minimizing the potential off-target effects of this compound. The following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols are designed to address common issues encountered during research and development.
Disclaimer: Specific off-target interactions for this compound are not extensively documented in publicly available literature. This guide provides a generalized framework and best practices for identifying and mitigating potential off-target effects of novel small molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a member of the aristolactam class of alkaloids, which are phenanthrene-containing compounds isolated from various plant species, particularly of the Aristolochia genus.[1][2] Aristolactams are metabolites of the more widely studied aristolochic acids.[3][4] The aristolactam scaffold has been associated with a diverse range of biological activities, including anti-inflammatory, antiplatelet, antitumor, and antiviral properties.[2][5] Given this broad activity profile, a thorough investigation into specificity and potential off-target effects is critical for any research application.
Q2: Why are off-target effects a significant concern when working with compounds like this compound?
Off-target effects occur when a small molecule interacts with unintended biological molecules in addition to its primary target. These unintended interactions are a major concern for several reasons:
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Cellular Toxicity: Interactions with essential cellular machinery can lead to cytotoxicity that is unrelated to the inhibition of the primary target.[6]
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Adverse Side Effects: In a clinical context, off-target effects are a primary cause of adverse drug reactions and can lead to the failure of drug candidates in development.[7]
Q3: I'm observing a cellular phenotype (e.g., unexpected toxicity) that is inconsistent with the known function of my intended target. How can I determine if this is an off-target effect?
A systematic approach is necessary to distinguish between on-target and off-target effects. The following troubleshooting steps are recommended:
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Perform a Dose-Response Analysis: Compare the concentration of this compound required to engage the intended target with the concentration that produces the unexpected phenotype. A significant difference in potency (IC50 or EC50 values) may suggest an off-target effect.[6]
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Use a Structurally Unrelated Control: Employ an inhibitor of the same target that is structurally different from this compound. If this control compound does not produce the same phenotype, it is likely that the effect observed with this compound is due to an off-target interaction.[6]
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Utilize a Target-Deficient Cell Line: If possible, perform a counter-screen using a cell line that does not express the intended target (e.g., via siRNA or CRISPR-mediated knockout). If the unexpected phenotype persists in this cell line, it is unequivocally an off-target effect.[6]
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Verify Compound Purity: Impurities from the synthesis or isolation process could be responsible for the observed activity. Ensure the purity of your this compound sample using analytical methods like HPLC and mass spectrometry.[8]
Q4: What experimental and computational methods can be used to proactively identify off-targets of this compound?
Several unbiased approaches can be used to identify the proteins that interact with a small molecule:
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Chemical Proteomics: These methods use a modified version of the compound to "fish" for binding partners from cell lysates or living cells.[9] Techniques like Compound-Centric Chemical Proteomics (CCCP) are effective for identifying targets without prior knowledge of their enzymatic function.[9]
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Computational Prediction: In silico methods compare the structure of this compound to libraries of compounds with known targets.[10] Methods like Similarity Ensemble Approach (SEA) can predict potential off-targets based on 2D chemical similarity, which can then be validated experimentally.[7]
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Kinase Profiling: Since protein kinases are a large and common class of off-targets for small molecules, screening the compound against a broad panel of kinases can be a valuable first step to identify unintended inhibitory activity.[11]
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Thermal Proteome Profiling (TPP): This method assesses the thermal stability of all proteins in a cell in the presence and absence of the compound. A binding event typically stabilizes a protein, leading to a shift in its melting temperature, which can be detected by mass spectrometry.
Quantitative Data Presentation
When investigating off-target effects, it is crucial to organize quantitative data systematically. The following table provides a template for comparing the potency of this compound against its intended target versus a hypothetical off-target identified during a screening assay.
| Target | Assay Type | Metric | Value (nM) | Potency Ratio (Off-Target/On-Target) |
| On-Target Protein A | Biochemical Assay | IC50 | 50 | - |
| Off-Target Kinase B | Kinase Panel Screen | IC50 | 500 | 10x |
| Off-Target Ion Channel C | Electrophysiology Assay | IC50 | 8,000 | 160x |
A higher potency ratio indicates greater selectivity for the on-target protein.
Experimental Protocols
Protocol 1: Cell Viability Assessment using an MTS Assay
This protocol is used to quantify the cytotoxic effects of this compound, which can be an indicator of potent off-target activity.
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]
-
Compound Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically <0.5%).[8]
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Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle-only control) to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours until a color change is apparent.[8]
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Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
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Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the results as percent viability versus compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) value using non-linear regression analysis.[8]
Protocol 2: Western Blot for Target Engagement (Hypothetical Kinase Target)
This protocol assesses whether this compound inhibits its intended kinase target within the cell by measuring the phosphorylation of a downstream substrate.
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Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for a specified time (e.g., 1-2 hours). Include positive and negative controls.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-Substrate) overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
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Analysis: Re-probe the blot with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH) to ensure equal loading. Quantify the band intensities to determine the extent of phosphorylation inhibition.
Visualizations
References
- 1. The isolation-biological activities (2014–2022), bio, semi, total synthesis (1978–2022) and SAR studies of a potential naturally engineered scaffold aristolactam - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Identification of a Reduction Product of Aristolochic Acid: Implications for the Metabolic Activation of Carcinogenic Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in detoxication techniques for aristolochic acid-containing traditional Chinese medicines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08327H [pubs.rsc.org]
- 5. virosin.org [virosin.org]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. reactionbiology.com [reactionbiology.com]
Aristolactam A IIIa experimental variability and reproducibility
Welcome to the technical support center for Aristolactam A IIIa. This resource is designed for researchers, scientists, and drug development professionals to address experimental variability and reproducibility challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a member of the aristolactam class of alkaloids, which are metabolites of aristolochic acids.[1][2] These compounds are found in plants of the Aristolochia genus.[1][3] Aristolactams, including their derivatives, have been investigated for a range of biological activities, such as antitumor and cytotoxic effects.[4][5][6] For instance, synthetic aristolactam derivatives have shown potent antitumor activities against various cancer cell lines.[5]
Q2: What are the common methods for the synthesis of this compound?
The total synthesis of aristolactams can be complex. One versatile approach involves the use of a Suzuki-Miyaura coupling reaction to construct the core phenanthrene structure.[7][8][9] This method has been successfully used to synthesize various aristolochic acids and their metabolites.[7][8][9]
Q3: What are the key starting materials for the Suzuki-Miyaura coupling-based synthesis?
A common strategy involves the preparation of a key intermediate, such as the tetrahydropyranyl ether of 2-nitromethyl-3-iodo-4,5-methylendioxybenzyl alcohol, which serves as a precursor for one of the rings.[8][9] This is then coupled with a suitable boronic acid derivative.[9]
Q4: How can I purify synthesized this compound?
Purification of aristolactams typically involves chromatographic techniques. While specific protocols for this compound are not detailed in the provided results, general methods for similar compounds involve column chromatography followed by preparative thin-layer chromatography (PTLC).
Q5: Are there any known safety concerns when handling this compound?
Yes, this compound is a metabolite of aristolochic acid, which is a known nephrotoxin and carcinogen.[1][2][8] Aristolochic acids are classified as Group I carcinogens by the International Agency for Research on Cancer.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures should be used at all times.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis and biological evaluation of this compound.
Synthesis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Suzuki-Miyaura coupling reaction | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction conditions (temperature, catalyst, base). | 1. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). 2. Ensure all reagents and solvents are pure and dry. Use freshly prepared catalyst solutions. 3. Optimize the reaction temperature and time. Screen different palladium catalysts and bases. |
| Difficulty in purifying the final product | 1. Presence of closely related byproducts. 2. The compound is unstable on the chromatography stationary phase. | 1. Employ high-performance liquid chromatography (HPLC) for better separation. 2. Try different solvent systems for column chromatography. 3. Consider derivatization to improve chromatographic behavior, followed by deprotection. |
| Inconsistent spectroscopic data (NMR, MS) | 1. Presence of residual solvent or impurities. 2. Incorrect structural assignment. | 1. Ensure the sample is thoroughly dried under high vacuum. 2. Re-purify the compound. 3. Compare the obtained data with literature values for this compound and related compounds.[6][10] |
Biological Assay Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High variability in cytotoxicity assay (IC50 values) | 1. Inconsistent cell seeding density. 2. Variation in drug concentration due to pipetting errors. 3. Cell line instability or contamination. 4. Variability in incubation time or conditions. | 1. Use a cell counter to ensure consistent cell numbers in each well. 2. Calibrate pipettes regularly and use a fresh set of serial dilutions for each experiment. 3. Regularly check cell morphology and test for mycoplasma contamination. Use cells within a consistent passage number range. 4. Standardize all incubation times and ensure uniform conditions (temperature, CO2) across all plates. |
| No observable biological activity | 1. The compound is not soluble in the assay medium. 2. The compound has degraded. 3. The chosen cell line is not sensitive to the compound. | 1. Check the solubility of this compound in the assay buffer. Use a co-solvent like DMSO if necessary, ensuring the final concentration does not affect cell viability. 2. Verify the integrity of the compound using LC-MS before each experiment. Store the compound under appropriate conditions (e.g., -20°C, protected from light). 3. Test the compound on a panel of different cancer cell lines to identify sensitive ones.[5] |
Experimental Protocols & Data
Representative Quantitative Data
The following table summarizes representative biological activity data for aristolactam derivatives from the literature. Note that specific IC50 values for this compound were not found in the initial search results, but data for related compounds are provided for context.
| Compound | Cell Line | Activity | Value | Reference |
| Aristolactam BII | Small cell lung cancer (NCI-H187) | Cytotoxicity (IC50) | 0.072 µg/mL | [11] |
| Velutinam | Human lung adenocarcinoma (A549) | Antiproliferative (IC50) | 21.57 µg/mL | [12] |
| Velutinam | Human embryonic kidney (HEK 293) | Antiproliferative (IC50) | 13.28 µg/mL | [12] |
| Velutinam | Cervical carcinoma (CaSki) | Antiproliferative (IC50) | 10.97 µg/mL | [12] |
General Synthesis Workflow
A generalized workflow for the synthesis of aristolactams via Suzuki-Miyaura coupling is outlined below.
Caption: Generalized workflow for this compound synthesis.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, leading to apoptosis in cancer cells. This is a generalized representation based on the known cytotoxic effects of related compounds.
Caption: Hypothetical apoptotic pathway induced by this compound.
References
- 1. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The isolation-biological activities (2014–2022), bio, semi, total synthesis (1978–2022) and SAR studies of a potential naturally engineered scaffold aristolactam - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of aristolactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of aristolactam analogues and evaluation of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Total Synthesis of the Aristolochic Acids, Their Major Metabolites, and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total synthesis of the aristolochic acids, their major metabolites, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aristolactams and Alkamides of Aristolochia gigantea [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with Aristolactam A IIIa
Welcome to the technical support center for researchers working with Aristolactam A IIIa. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret and resolve unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a naturally occurring compound found in plants of the Aristolochia genus.[1][2] It is a type of aristolactam, which are derivatives of aristolochic acids.[3] Its known biological activities include cytotoxicity against various cancer cell lines, the induction of apoptosis (programmed cell death), and causing cell cycle arrest, typically at the G2/M phase.[3] Some studies also suggest its potential for genotoxic and cytotoxic activity in renal cells.[3]
Q2: I am not observing the expected cytotoxic effects of this compound on my cancer cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of cytotoxic effects. These include:
-
Cell Line Resistance: The specific cancer cell line you are using may be inherently resistant to this compound.
-
Compound Degradation: Ensure the compound has been stored correctly and has not degraded. Prepare fresh solutions for your experiments.
-
Suboptimal Concentration: The concentration range you are testing may be too low to induce cytotoxicity in your specific cell line. It is advisable to perform a dose-response experiment with a wide range of concentrations.
-
Incorrect Experimental Duration: The incubation time with the compound may be too short to observe a cytotoxic effect.
Q3: Are there any known off-target effects of this compound that could lead to unexpected results?
A3: While specific off-target effects of this compound are not extensively documented in publicly available literature, it is a member of a class of compounds (aristolochic acid derivatives) known for a range of biological activities.[3] Unexpected results could potentially arise from interactions with unknown cellular targets. If you observe an unexpected phenotype, it is crucial to validate the finding with multiple assays and consider the possibility of off-target effects.
Troubleshooting Guides
Issue 1: No Increase in Apoptosis Markers Despite Expectation
You are treating A549 lung cancer cells with this compound, expecting an increase in apoptosis as reported in the literature. However, your TUNEL assay and Western blot for cleaved caspase-3 show no significant changes compared to the vehicle control.
Caption: Troubleshooting workflow for unexpected lack of apoptosis.
| Possible Cause | Solution |
| Compound Inactivity | Prepare a fresh stock solution of this compound from a reliable source. Verify the solvent is appropriate and does not affect cell viability on its own. |
| Incorrect Assay Execution | Review your TUNEL assay and Western blot protocols carefully. Ensure you are using appropriate positive and negative controls to validate the assays.[4][5] For Western blotting, confirm the primary antibody for cleaved caspase-3 is validated for your application and used at the optimal dilution.[5] |
| Suboptimal Treatment Conditions | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for inducing apoptosis in your specific cell line. |
| Cell Line Specificity | The apoptotic response to this compound may be cell-type specific. Consider testing a different cell line where apoptosis has been previously reported. |
Issue 2: Unexpected Activation of a Signaling Pathway
You are investigating the effect of this compound on the NF-κB signaling pathway using a luciferase reporter assay. Contrary to your hypothesis of inhibition, you observe a significant increase in luciferase activity, suggesting pathway activation.
Caption: Potential off-target activation of the NF-κB pathway.
| Troubleshooting Step | Detailed Protocol |
| 1. Rule out Assay Artifacts | Luciferase Assay Controls: Run parallel experiments with a control plasmid (e.g., a minimal promoter without NF-κB response elements) to ensure this compound is not directly affecting the luciferase enzyme or the expression machinery.[6][7] Also, check for autofluorescence or quenching properties of the compound if using a fluorescence-based assay.[8] |
| 2. Validate with an Orthogonal Assay | Western Blot for NF-κB Subunit Translocation: Culture cells with and without this compound. Fractionate the cells to separate nuclear and cytoplasmic components. Perform a Western blot on both fractions and probe for an NF-κB subunit (e.g., p65). An increase in the nuclear fraction of p65 would confirm pathway activation. |
| 3. Assess Upstream Signaling | Phospho-IKK Western Blot: To determine if the activation is occurring through the canonical pathway, perform a Western blot to detect the phosphorylated (active) form of IKKα/β. An increase in phosphorylation would suggest upstream activation. |
| Treatment | Normalized Luciferase Activity (RLU) | Fold Change vs. Vehicle |
| Vehicle (0.1% DMSO) | 15,234 ± 1,287 | 1.0 |
| This compound (10 µM) | 48,756 ± 3,981 | 3.2 |
| TNFα (10 ng/mL) - Positive Control | 95,432 ± 8,123 | 6.3 |
Experimental Protocols
Protocol 1: Western Blot for Cleaved Caspase-3
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane.[4][9] Confirm transfer efficiency with Ponceau S staining.[4]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with an anti-cleaved caspase-3 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Dual-Luciferase Reporter Assay
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect with the NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Compound Treatment: After 24 hours, treat the cells with this compound, vehicle control, or a positive control (e.g., TNFα).
-
Cell Lysis: After the desired incubation period, lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Activity Measurement: Measure firefly luciferase activity, then add the Stop & Glo® reagent and measure Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change relative to the vehicle control.[6]
References
- 1. Aristolactams and Alkamides of Aristolochia gigantea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. goldbio.com [goldbio.com]
- 7. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
Validation & Comparative
Unveiling the Cytotoxic Power of Aristolactam A IIIa: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the cytotoxic effects of Aristolactam A IIIa and the widely-used chemotherapeutic agent, paclitaxel. The following analysis, tailored for researchers, scientists, and drug development professionals, delves into their respective mechanisms of action, presents key experimental data, and outlines the methodologies used to ascertain their cytotoxic profiles.
Quantitative Cytotoxicity Analysis
The cytotoxic potential of this compound and paclitaxel was evaluated in human cervical cancer (HeLa) cells. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for both compounds. The results are summarized in the table below, demonstrating the concentration at which each compound inhibits 50% of cell viability.
| Compound | Cell Line | IC50 Value |
| This compound | HeLa | 7-30 µmol/L[1] |
| Paclitaxel | HeLa | 2.5-10 nmol/L |
Unraveling the Mechanisms of Cell Death
Both this compound and paclitaxel exert their cytotoxic effects by inducing cell cycle arrest at the G2/M phase, ultimately leading to apoptosis, or programmed cell death. However, their upstream mechanisms of action diverge significantly.
This compound targets Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1] By inhibiting PLK1, this compound disrupts the formation of the mitotic spindle, leading to mitotic arrest and the induction of apoptosis.[1] A key indicator of this apoptotic cascade is the cleavage of Poly (ADP-ribose) polymerase (PARP).[2]
Paclitaxel , on the other hand, functions by stabilizing microtubules, essential components of the cell's cytoskeleton. This stabilization prevents the dynamic instability required for proper mitotic spindle function, thereby halting the cell cycle at the G2/M phase and triggering apoptosis. The NF-κB/IκB signaling pathway has been implicated in mediating paclitaxel-induced apoptosis.
Visualizing the Signaling Cascades
To illustrate the distinct mechanisms of action, the following diagrams depict the signaling pathways initiated by this compound and paclitaxel.
Experimental Protocols
The following section details the methodologies employed to assess the cytotoxic effects of the compounds.
Cell Viability Assessment: Sulphorhodamine B (SRB) Assay
The cytotoxic activity of this compound was determined using the Sulphorhodamine B (SRB) assay.[3] This method is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
Procedure:
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Cell Seeding: HeLa cells were seeded in 96-well plates at a density of 5,000-20,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of this compound and incubated for a further 72 hours.
-
Cell Fixation: The culture medium was discarded, and cells were fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.
-
Staining: The plates were washed four times with 1% (v/v) acetic acid and air-dried. Subsequently, 100 µL of 0.057% (w/v) SRB solution was added to each well and incubated at room temperature for 30 minutes.
-
Washing: Unbound dye was removed by washing the plates four times with 1% (v/v) acetic acid.
-
Solubilization: The protein-bound dye was solubilized by adding 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: The optical density (OD) was measured at 565 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
To confirm that cell death was occurring via apoptosis, an Annexin V-FITC and Propidium Iodide (PI) staining assay was performed, followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Procedure:
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Cell Treatment: HeLa cells were treated with the desired concentration of the test compound for 24 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 10 µL of PI solution were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
This comparative guide highlights the potent cytotoxic effects of this compound and provides a clear understanding of its mechanism of action in relation to the established anticancer agent, paclitaxel. The detailed experimental protocols offer a foundation for researchers to replicate and build upon these findings in the pursuit of novel cancer therapeutics.
References
- 1. zellx.de [zellx.de]
- 2. Paclitaxel-induced apoptosis may occur without a prior G2/M-phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aristolactam A IIIa and Other Aristolactams in Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anti-Cancer Properties
Aristolactam alkaloids, a class of phenanthrene-type compounds, have garnered significant interest in oncology research for their potential anti-tumor activities. Among these, Aristolactam A IIIa has emerged as a compound of particular interest. This guide provides a comparative analysis of this compound's performance against other aristolactams in cancer cells, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Comparative Cytotoxicity of Aristolactams
The anti-proliferative effects of various aristolactams have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes, is a key metric in these assessments.
A study directly comparing the cytotoxicity of Aristolactam AIIIa, Aristolactam AII, and Cepharanone B in human kidney HK-2 cells revealed that Aristolactam AIIIa was the most potent of the three.[1] Another study established the IC50 values of Aristolactam AIIIa against several cancer cell lines, including HeLa, A549, HGC, and the drug-resistant HCT-8/V cell line.[2]
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~10 | [2] |
| A549 | Lung Cancer | ~7 | [2] |
| HGC | Gastric Cancer | ~30 | [2] |
| HCT-8/V | Drug-Resistant Colon Cancer | 3.55 | [2] |
| HK-2 | Human Kidney | Lower than AII and Cepharanone B | [1] |
Table 2: Cytotoxicity of Other Aristolactams in Various Cancer Cell Lines
| Aristolactam | Cancer Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Aristolactam BII | A549 | Lung Cancer | <12.5 | [2] |
| Aristolactam AII | A549 | Lung Cancer | <12.5 | [2] |
| Velutinam | A549 | Lung Cancer | 21.57 | [3] |
| Velutinam | HEK 293 | Human Embryonic Kidney | 13.28 | [3] |
| Velutinam | CaSki | Cervical Cancer | 10.97 | [3] |
Mechanisms of Action: A Deeper Dive
The anti-cancer effects of aristolactams are primarily attributed to their ability to induce cell cycle arrest and apoptosis (programmed cell death).
This compound: Research has identified Polo-like kinase 1 (Plk1) as a key molecular target of this compound. Plk1 is a critical regulator of multiple stages of mitosis. By inhibiting Plk1, this compound disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G2/M phase and subsequently triggering apoptosis.
Other Aristolactams: Aristolactam BII and Aristolactam AII have also been shown to induce cell cycle arrest, primarily at the S or G2/M phases, and promote apoptosis in A549 lung cancer cells. Their mechanism involves the modulation of key cell cycle and apoptosis regulatory proteins, including:
-
Downregulation of Cyclin E, Cyclin A, CDK2, and Cdc2 (CDK1).
-
Upregulation of p21, p27, and the tumor suppressor p53.
-
Induction of pro-apoptotic proteins Caspase-3, Caspase-8, and Bax.
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Downregulation of the anti-apoptotic protein Bcl-2.
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of Aristolactam AIIIa in cancer cells.
Caption: General signaling pathway for Aristolactam BII and AII.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of aristolactam cytotoxicity.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the aristolactam compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
2. SRB (Sulphorhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.
-
Cell Seeding and Treatment: This follows the same procedure as the MTT assay.
-
Cell Fixation: After the treatment period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: The supernatant is discarded, and the plates are washed multiple times with water to remove the TCA. The plates are then air-dried.
-
Staining: SRB solution is added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Washing: Unbound SRB is removed by washing with 1% acetic acid. The plates are then air-dried.
-
Solubilization: The bound SRB dye is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, the IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis
-
Cell Treatment: Cells are treated with the aristolactam compound or vehicle control for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment and Harvesting: Cells are treated as described for cell cycle analysis and then harvested.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
This compound demonstrates potent anti-proliferative activity against a variety of cancer cell lines, including those with drug resistance. Its mechanism of action, centered on the inhibition of the key mitotic regulator Plk1, provides a strong rationale for its further investigation as a potential anti-cancer therapeutic. While direct comparative data with a broad range of other aristolactams is somewhat limited, the available evidence suggests that this compound is among the more potent members of this class of compounds. Further structure-activity relationship studies will be crucial in optimizing the anti-cancer efficacy and safety profile of aristolactam-based compounds for clinical development.
References
A Comparative Analysis of Aristolactam A IIIa and Conventional Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Aristolactam A IIIa, a naturally occurring alkaloid, has emerged as a compound of interest due to its demonstrated cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of this compound with established chemotherapy drugs—doxorubicin, cisplatin, and paclitaxel—supported by available experimental data.
Executive Summary
This compound exhibits potent cytotoxic activity against a range of cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), HGC (gastric cancer), and the navelbine-resistant HCT-8/V (colon cancer).[1] Its mechanism of action is primarily attributed to the inhibition of Polo-like kinase 1 (Plk1), a key regulator of mitotic progression, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] This targeted approach presents a potential advantage over traditional chemotherapeutic agents that often have broader and more severe side effects.
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and common chemotherapy drugs against various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | HGC (Gastric Cancer) | HCT-8/V (Colon Cancer) |
| This compound | ~7-30 µM[1] | ~7-30 µM[1] | ~7-30 µM[1] | ~7-30 µM[1] |
| Doxorubicin | ~1.91 µg/mL (~3.5 µM)[3] | - | - | - |
| Cisplatin | ~28.96 µg/mL (~96 µM)[3] | - | - | - |
| Paclitaxel | - | IC50 values for paclitaxel in A549 cells have been reported, but the specific values vary depending on the study.[4] | - | - |
Note: The IC50 values for doxorubicin and cisplatin in HeLa cells are from a single study and are provided for comparative context.[3] Direct comparative studies of this compound with these drugs under identical experimental conditions are limited.
Mechanism of Action: A Tale of Two Strategies
This compound: Targeting Mitotic Progression
This compound's primary molecular target is Polo-like kinase 1 (Plk1), a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1][2] By inhibiting Plk1, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase.[1][2] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Conventional Chemotherapy Drugs: A Broader Assault
In contrast, traditional chemotherapy drugs employ more generalized mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis.
-
Cisplatin: A platinum-based compound, cisplatin forms cross-links with DNA, which interferes with DNA replication and transcription, ultimately inducing apoptosis.
-
Paclitaxel: A taxane, paclitaxel stabilizes microtubules, preventing their normal dynamic instability required for cell division, leading to mitotic arrest and apoptosis.
While effective, the non-specific nature of these mechanisms often results in significant damage to healthy, rapidly dividing cells, causing the well-known side effects of chemotherapy.
Experimental Protocols
For researchers seeking to validate or expand upon these findings, the following are detailed methodologies for key experiments.
Cytotoxicity Assay (Sulphorhodamine B - SRB Assay)
This assay is used to determine the cytotoxic effects of a compound on cultured cells.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the comparative drug for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using a dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Western Blot for PARP Cleavage)
This method detects the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.
-
Protein Extraction: Treat cells with the compound, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for PARP, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The cleavage of the 116 kDa full-length PARP to an 89 kDa fragment indicates apoptosis.[5][6]
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent with a distinct mechanism of action compared to conventional chemotherapy drugs. Its ability to specifically target Plk1, a key regulator of mitosis, offers the promise of a more targeted and potentially less toxic therapeutic approach. The available data on its cytotoxicity against various cancer cell lines, including a drug-resistant line, is encouraging.
Further research is warranted to conduct direct, head-to-head comparative studies of this compound with standard chemotherapy drugs across a broader panel of cancer cell lines and in preclinical in vivo models. Such studies are crucial to fully elucidate its therapeutic potential, establish a more definitive comparative efficacy, and explore potential synergistic effects when used in combination with existing therapies. The detailed experimental protocols provided herein offer a foundation for researchers to pursue these critical next steps in the evaluation of this promising natural product.
References
- 1. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The natural product Aristolactam AIIIa as a new ligand targeting the polo-box domain of polo-like kinase 1 potently inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unraveling the Enigmatic Mechanism of Aristolactam A IIIa: A Comparative Analysis of Biological Activities
A deep dive into the current understanding of Aristolactam A IIIa's mechanism of action, comparing its known biological effects with related aristolactam compounds and other relevant molecular pathways. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data and proposed signaling interactions.
While the precise mechanism of action for this compound remains an active area of investigation, research into the broader family of aristolactams and their precursor aristolochic acids has unveiled significant biological activities, primarily centered on cytotoxicity and potential antiplatelet effects. This guide synthesizes the existing data to offer a comparative perspective on this compound and its analogs.
The Dominant Narrative: Cytotoxicity and DNA Adduct Formation
The most extensively studied aspect of aristolochic acids and their aristolactam metabolites is their nephrotoxicity and carcinogenicity, stemming from their ability to form DNA adducts.[1][2][3] Aristolochic acids are metabolically activated in the body, leading to the formation of aristolactams that can covalently bind to DNA, inducing mutations and cellular damage.[1][3]
Comparative Cytotoxicity of Aristolactam Analogs
Experimental data on the cytotoxic effects of various aristolactam compounds in human kidney (HK-2) cells provides a basis for comparison. While specific data for this compound is not available, the cytotoxicity of related compounds has been quantified.
| Compound | Cell Line | IC50 (µM) after 48h |
| Aristolochic Acid I | HK-2 | Data not specified |
| Aristolactam I | HK-2 | Data not specified |
Note: Specific IC50 values were not detailed in the provided search results, but Aristolochic Acid I and Aristolactam I were noted to exhibit the strongest cytotoxicity among the tested analogues.[3]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The cytotoxicity of aristolactam compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human kidney (HK-2) cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds (e.g., this compound, Aristolactam I) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, the media is replaced with a fresh medium containing MTT solution. The plates are incubated to allow for the conversion of MTT to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
A Potential Avenue: Antiplatelet Aggregation
Emerging evidence suggests that some aristolactam derivatives may possess antiplatelet aggregation properties.[4] While this has not been specifically validated for this compound, it presents a plausible, alternative mechanism of action that warrants further investigation. The proposed mechanism could involve the inhibition of key signaling pathways that lead to platelet activation and aggregation.
For comparison, the established mechanism of Glycoprotein IIb/IIIa (GP IIb/IIIa) inhibitors, a class of potent antiplatelet drugs, provides a useful framework.[5][6][7] These agents block the final common pathway of platelet aggregation by preventing fibrinogen from binding to the GP IIb/IIIa receptor on platelets.[5][7]
Hypothetical Signaling Pathway for this compound's Antiplatelet Activity
Should this compound exhibit antiplatelet effects, it could potentially act at various points in the platelet activation cascade. A hypothetical pathway, drawing parallels with known antiplatelet mechanisms, is depicted below.
Caption: A hypothetical model of this compound's potential antiplatelet action.
Experimental Protocol: Platelet Aggregation Assay
To validate the antiplatelet activity of this compound, a light transmission aggregometry (LTA) assay can be employed.
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood samples.
-
Instrumentation: A platelet aggregometer is used to measure changes in light transmission through the PRP.
-
Baseline Measurement: A baseline light transmission is established for the PRP.
-
Compound Incubation: The PRP is incubated with the test compound (this compound) or a control.
-
Agonist Addition: A platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.
-
Aggregation Monitoring: The change in light transmission is recorded over time as platelets aggregate.
-
Data Analysis: The percentage of platelet aggregation is calculated, and the inhibitory effect of the compound is determined.
Conclusion and Future Directions
The current body of evidence strongly points towards a mechanism of action for the aristolactam family that is linked to cytotoxicity via DNA adduct formation. While this compound is likely to share these properties, the potential for antiplatelet activity presents an intriguing and underexplored therapeutic avenue. Further research, including direct cytotoxicity and platelet aggregation assays with this compound, is crucial to fully elucidate its mechanism of action and to determine its potential for either toxicity or therapeutic benefit. The experimental protocols and comparative data presented in this guide offer a foundational framework for such future investigations.
References
- 1. Identification of a Reduction Product of Aristolochic Acid: Implications for the Metabolic Activation of Carcinogenic Aristolochic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aristolochic Acids: Newly Identified Exposure Pathways of this Class of Environmental and Food-Borne Contaminants and its Potential Link to Chronic Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Determination and Toxicity Evaluation of Aristolochic Acid Analogues in Asarum heterotropoides F. Schmidt (Xixin) and Traditional Chinese Patent Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new aristolactam alkaloid and anti-platelet aggregation constituents from Piper taiwanense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of Currently Available GP IIb/IIIa Inhibitors and Their Role in Peripheral Vascular Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycoprotein IIb/IIIa inhibitors: an update on the mechanism of action and use of functional testing methods to assess antiplatelet efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Aristolactam A IIIa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Aristolactam A IIIa, a compound of interest due to its association with aristolochic acids, which are known for their nephrotoxic and carcinogenic properties. The cross-validation of analytical methods is crucial for ensuring the reliability, consistency, and accuracy of results across different studies and laboratories. This document summarizes key performance data from various validated methods and provides detailed experimental protocols to support researchers in selecting and implementing the most suitable method for their specific needs.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative performance parameters of a validated Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) method for the analysis of this compound.[1] This method demonstrates good linearity and sensitivity, which are critical for accurate quantification in complex matrices.
| Parameter | This compound |
| **Linearity (R²) ** | > 0.9964 |
| Limit of Detection (LOD) | 0.0750 ng/mL |
| Limit of Quantitation (LOQ) | 0.0206 ng/mL |
| Precision (RSD%) | < 5% |
| Stability (RSD%) | < 5% |
| Accuracy (Recovery %) | 97.23% - 103.19% |
Table 1: Summary of quantitative data for the UPLC-QTOF-MS/MS analysis of this compound.[1]
While data for multiple methods specifically for this compound is limited in the provided search results, the principles of method validation remain consistent. Other studies on related aristolactams using LC-MS/MS and UPLC-MS/MS have also reported excellent linearity (R² > 0.99), low limits of detection (in the range of 0.2-2.5 ng/mL), and good recoveries (typically 81.3-109.6%).[2][3][4][5]
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. Below are the experimental protocols for a UPLC-QTOF-MS/MS method used for the analysis of this compound.
UPLC-QTOF-MS/MS Method[1]
-
Instrumentation : An efficient UPLC-QTOF-MS/MS system is utilized for analysis.
-
Sample Preparation : Samples are prepared by extracting the analytes from the matrix.
-
Chromatographic Conditions :
-
Column : Specifics of the column used were not detailed in the provided abstract.
-
Mobile Phase : The exact composition of the mobile phase was not specified.
-
Flow Rate : The flow rate was not detailed.
-
Column Temperature : The column temperature was not specified.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive ion mode is used for detection.
-
MS/MS Analysis : The analysis is performed in MS/MS mode to ensure selectivity and sensitivity.
-
General LC-MS/MS Method for Aristolactams[6]
While not specific to this compound, the following protocol for a broader range of aristolochic acids and aristolactams provides a solid foundation for method development and validation.
-
Instrumentation : A Shimadzu LC-MS/MS 8050 equipped with an electrospray ionization source.[6]
-
Sample Preparation :
-
Weigh a suitable amount of the sample.
-
Extract with 80% methanol using ultrasonication.[6]
-
Centrifuge the extract and collect the supernatant for analysis.
-
-
Chromatographic Conditions :
-
Column : Agilent SB-C18 (2.1 × 50 mm, 1.8 μm).[6]
-
Mobile Phase : Gradient elution with A (0.1% formic acid in water) and B (acetonitrile).[6]
-
0–10 min, 25% B
-
10–12 min, 25–40% B
-
12–17 min, 40% B
-
17–17.01 min, 40–80% B
-
17.01–20 min, 80% B
-
20–20.01 min, 80–25% B
-
20.01–25 min, 25% B
-
-
Flow Rate : 0.3 mL/min.[6]
-
Column Temperature : 30 °C.[6]
-
Injection Volume : 1 μL.[6]
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Positive electrospray ionization (ESI).[6]
-
Detection Mode : Multiple Reaction Monitoring (MRM).[6]
-
Interface Temperature : 300 °C.[6]
-
Desolvation Line (DL) Temperature : 250 °C.[6]
-
Heat Block Temperature : 400 °C.[6]
-
Nebulizer Gas Flow : 3 L/min.[6]
-
Heating Gas Flow : 10 L/min.[6]
-
Drying Gas Flow : 9 L/min.[6]
-
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the cross-validation of analytical methods for this compound.
A flowchart illustrating the cross-validation process between two analytical methods.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. UPLC-MS/MS analysis of aristolochic acid I and aristolactam I in multiple matrices for exposure assessment - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Potency of Aristolactam A IIIa Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the cytotoxic potency of Aristolactam A IIIa and its derivatives against various cancer cell lines. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the structure-activity relationships and potential therapeutic applications of this class of compounds. Experimental data, primarily in the form of half-maximal inhibitory concentrations (IC50), are summarized for easy comparison. Detailed methodologies for the key experiments cited are also provided to ensure reproducibility and facilitate further investigation.
Data Presentation: Comparative Cytotoxicity of this compound and Its Derivatives
The cytotoxic potency of this compound and its derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for assessing potency. The following table summarizes the reported IC50 values for this compound and related compounds.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HeLa | SRB | 7-30 | [1] |
| A549 | SRB | 7-30 | [1] | |
| HGC | SRB | 7-30 | [1] | |
| HCT-8/V (Navelbine-resistant) | SRB | 3.55 | [1] | |
| HK-2 (Human Kidney) | MTT | Lower than Cepharanone B and Aristolactam AII | [2] | |
| Aristolactam AII | HK-2 (Human Kidney) | MTT | Higher than Aristolactam AIIIa | [2] |
| A549 | Not Specified | Induces apoptosis and cell cycle arrest | [3] | |
| Aristolactam BII | A549 | Not Specified | Induces apoptosis and cell cycle arrest | [3] |
| Cepharanone B | HK-2 (Human Kidney) | MTT | Higher than Aristolactam AIIIa and Aristolactam AII | [2] |
| Noraristolodione | A549 | Not Specified | Induces apoptosis and cell cycle arrest | [3] |
| Synthetic Aristolactam Derivatives | Various Cancer Cell Lines | Not Specified | Some derivatives show GI50 values in the submicromolar range | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly used to assess the cytotoxicity of this compound derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density determination assay based on the measurement of cellular protein content. The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of cellular proteins under acidic conditions.
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a suitable density and allow them to attach overnight.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compounds and a vehicle control for a defined period (e.g., 48 hours).
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Mandatory Visualization
Signaling Pathways
The cytotoxic effects of this compound and its derivatives are often mediated through the induction of apoptosis and cell cycle arrest. The following diagrams illustrate these key signaling pathways.
Caption: Proposed apoptotic signaling pathway induced by this compound.
Caption: G2/M cell cycle arrest pathway induced by this compound.
Experimental Workflow
The general workflow for evaluating the cytotoxic potency of this compound derivatives is depicted below.
Caption: General experimental workflow for potency and mechanism studies.
References
- 1. The isolation-biological activities (2014–2022), bio, semi, total synthesis (1978–2022) and SAR studies of a potential naturally engineered scaffold aristolactam - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Cytotoxic Activity Study of Novel 2-(Aryldiazenyl)-3-methyl-1H-benzo[g]indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivities and action mechanisms of active compounds from Hottuynia cordata Thunb on human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of aristolactam analogues and evaluation of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of Aristolactam A IIIa: A Guide for Researchers
While direct experimental evidence on the synergistic effects of Aristolactam A IIIa with other compounds is not currently available in published literature, this guide provides an overview of its known biological activities and outlines the standard methodologies for evaluating synergistic interactions. This information is intended to support researchers and drug development professionals in exploring the potential of this compound in combination therapies.
This compound belongs to the aristolactam class of alkaloids, which are known for their diverse biological activities, including antitumor properties.[1][2] Understanding the potential for synergistic interactions with other therapeutic agents is a critical step in the development of novel and more effective cancer treatments.
Biological Activity of this compound
This compound has demonstrated cytotoxic and genotoxic activities.[3] Studies have shown its ability to induce apoptosis and cause cell cycle arrest in the G2/M phase in cancer cells.[3] The cytotoxic effects of aristolactams are considered a promising area for the development of anticancer treatments.[3]
Cytotoxicity Data
The cytotoxic activity of this compound and related compounds has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from selected studies are summarized in the table below.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A-549 (Lung Carcinoma) | 24.0 | [3] |
| Aristolactam BI | HK-2 (Renal Cells) | Not specified, but noted for cytotoxic activity | [3] |
| Aristolochic Acid D | HK-2 (Renal Cells) | Not specified, but noted for cytotoxic activity | [3] |
| Aristolactam I | - | TNF-α IC50 = 0.1168 M, IL-6 IC50 = 0.0520 M | [3] |
| Aristolochic Acid I | HepG2 (Hepatocellular Carcinoma) | 50.2 | [4] |
| Aristolactam BII | HepG2 (Hepatocellular Carcinoma) | 0.2 | [4] |
Evaluating Synergistic Effects: Experimental Protocols
The assessment of synergy, additivity, or antagonism between two or more compounds is crucial in the development of combination therapies.[5] The Combination Index (CI) method, based on the median-effect principle, is a widely accepted quantitative method to determine drug interactions.[6][7]
Combination Index (CI) Method
The CI method allows for the quantitative determination of drug interactions, where:
-
CI < 1 indicates synergism
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism[6]
Experimental Protocol Outline:
-
Determine Single-Agent Activity: The IC50 value for each individual drug is determined through dose-response experiments.[8]
-
Combination Studies: The drugs are then tested in combination at various concentrations. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values.[7]
-
Cell Viability Assay: The effects of the single agents and their combinations on cell proliferation are measured using assays such as the sulforhodamine B (SRB) or MTT assay.[6]
-
Data Analysis: The CI is calculated using specialized software like CompuSyn, which is based on the Chou-Talalay method.[6][7] This analysis provides a quantitative measure of the interaction between the drugs over a range of effect levels.
Visualizing Experimental and Biological Pathways
To aid in the conceptualization of experimental workflows and the underlying biological mechanisms, the following diagrams are provided.
Caption: A generalized workflow for assessing the synergistic effects of two compounds using the Combination Index method.
The mechanism of action for aristolactams involves the induction of apoptosis.[3] The following diagram illustrates the key pathways involved in programmed cell death.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways leading to programmed cell death.
References
- 1. The isolation-biological activities (2014–2022), bio, semi, total synthesis (1978–2022) and SAR studies of a potential naturally engineered scaffold aristolactam - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
Aristolactam A IIIa: A Comparative Analysis of its Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer efficacy of Aristolactam A IIIa across various cancer cell lines. While direct side-by-side comparisons with standard chemotherapeutic agents in single studies are limited, this document synthesizes available data to offer insights into its potential as an anti-cancer agent.
Efficacy of this compound
This compound has demonstrated significant inhibitory effects on the proliferation of several human cancer cell lines. Notably, it has shown efficacy in both drug-sensitive and drug-resistant cancer cells.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) |
| HeLa | Cervical Cancer | Ranging from 7 to 30[1] |
| A549 | Lung Cancer | Ranging from 7 to 30[1] |
| HGC | Gastric Cancer | Ranging from 7 to 30[1] |
| HCT-8/V | Navelbine-Resistant Colon Cancer | 3.55[1] |
Comparison with Standard Chemotherapeutic Agents
Table 2: Reported IC50 Values for Standard Chemotherapeutic Agents
| Drug | Cell Line | Cancer Type | Reported IC50 |
| Doxorubicin | HeLa | Cervical Cancer | ~0.02 µM |
| Doxorubicin | A549 | Lung Cancer | ~0.1 µM |
| Cisplatin | HeLa | Cervical Cancer | ~1-5 µM |
| Cisplatin | A549 | Lung Cancer | ~2-10 µM |
| Paclitaxel | HeLa | Cervical Cancer | ~2-10 nM |
| Paclitaxel | A549 | Lung Cancer | ~5-20 nM |
Mechanism of Action: An Overview
This compound appears to exert its anti-cancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis.
Cell Cycle Arrest
Studies have shown that this compound induces mitotic arrest at the G2/M phase of the cell cycle.[1][2] This is often accompanied by abnormalities in the mitotic spindle, suggesting an interference with microtubule dynamics or regulatory proteins involved in mitosis.
Apoptosis Induction
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. Evidence for this includes the cleavage of Poly (ADP-ribose) polymerase (PARP), a key hallmark of apoptosis, in HeLa cells treated with the compound.[2] The cytotoxic effects of aristolactams are believed to be mediated through a caspase-3 dependent pathway.[3]
Signaling Pathways
Based on studies of this compound and related aristolactam compounds, a putative signaling pathway for its anti-cancer activity can be proposed. This pathway involves the activation of the p53 tumor suppressor protein, leading to cell cycle arrest and the initiation of both intrinsic and extrinsic apoptotic pathways.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Cell Viability Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of a compound by measuring cell density based on the measurement of cellular protein content.
Caption: Workflow for the Sulforhodamine B (SRB) assay.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in the different phases of the cell cycle.
-
Cell Preparation: Harvest and wash cells with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix cells in ice-cold 70% ethanol while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Detection (Western Blot for PARP Cleavage)
Western blotting is a technique used to detect specific proteins in a sample. The cleavage of PARP is a hallmark of apoptosis.
-
Protein Extraction: Treat cells with this compound. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP, which will detect both the full-length (116 kDa) and the cleaved fragment (89 kDa).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of the 89 kDa band indicates PARP cleavage and apoptosis.
References
Assessing the Genotoxicity of Aristolactam A IIIa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the genotoxicity of Aristolactam A IIIa, more commonly known as Aristolactam I (ALI), and its precursor, Aristolochic Acid I (AAI). Aristolochic acids are potent mutagens and carcinogens, and understanding the genotoxic potential of their metabolites, such as ALI, is crucial for risk assessment and drug development.[1][2][3] This document summarizes key experimental data from various genotoxicity assays, offers detailed experimental protocols, and visualizes relevant pathways and workflows to facilitate a comprehensive understanding.
Quantitative Genotoxicity Data Comparison
| Assay | Test System | Compound | Concentration/Dose | Results | Reference |
| Ames Test | Salmonella typhimurium TA98, TA100 | Aristolochic Acid I (AAI) | Not Specified | Mutagenic with or without metabolic activation | [4] |
| Aristolactam I (ALI) | Not Available | Generally considered non-mutagenic | [5] | ||
| Micronucleus Assay | Functional human-induced hepatocyte-like cells | Aristolochic Acid I (AAI) | 0.7 - 2.5 µM | Concentration-dependent increase in micronucleus frequency | [6] |
| In vivo (rats) | Aristolactam I (ALI) | Not Specified | Significantly lower DNA adduct formation than AAI | ||
| Comet Assay | Mouse kidney cells | Aristolochic Acid I (AAI) | 20 mg/kg | % Tail DNA: ~25%, Olive Tail Moment: ~12 | |
| Aristolactam I (ALI) | 40 mg/kg | % Tail DNA: ~8%, Olive Tail Moment: ~3 |
Metabolic Activation and Mechanism of Action
Aristolochic Acid I (AAI) requires metabolic activation to exert its genotoxic effects. This process primarily involves the reduction of its nitro group, leading to the formation of a reactive nitrenium ion that can bind to DNA, forming adducts. One of the metabolic pathways of AAI leads to the formation of Aristolactam I (ALI). While initially considered a detoxification product, recent evidence suggests that ALI itself can contribute to genotoxicity, albeit to a lesser extent than AAI, by also forming DNA adducts.[5]
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are provided below.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[7]
Objective: To evaluate the ability of a test substance to induce reverse mutations at the histidine locus in specially designed strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Use histidine-dependent strains of S. typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: Mix the tester strains with the test substance at various concentrations and the S9 mix (if applicable) in a soft agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates and compare it to the number on the negative control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.[8]
Objective: To determine the clastogenic (chromosome breaking) and aneugenic (chromosome loss) potential of a test substance in cultured mammalian cells.
Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells).
-
Exposure: Treat the cells with the test substance at a range of concentrations, with and without metabolic activation (S9 mix), for a suitable duration (e.g., 3-6 hours with S9, or a longer period without).
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant increase in the frequency of micronucleated cells in the treated cultures compared to the negative control indicates a positive result.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual eukaryotic cells.
Objective: To quantify DNA strand breaks in cells exposed to a test substance.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the test system (in vitro cultured cells or in vivo tissues).
-
Embedding: Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid towards the anode.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Scoring: Capture images and use image analysis software to quantify the amount of DNA in the "comet tail" relative to the "head." Common metrics include % Tail DNA and Olive Tail Moment. A significant increase in these metrics in treated cells compared to controls indicates DNA damage.
Experimental Workflows
The following diagrams illustrate the general workflows for the Ames, micronucleus, and comet assays.
References
- 1. "Genotoxicity of aristolochic acid: A review" by T. Chen [jfda-online.com]
- 2. jfda-online.com [jfda-online.com]
- 3. Aristolochic acid-induced genotoxicity and toxicogenomic changes in rodents (Journal Article) | OSTI.GOV [osti.gov]
- 4. Comparative evaluation of mutagenicity of four aristolochic acids components using the Ames fluctuation test [egh.net.cn]
- 5. Aristolochic Acid-Induced Genotoxicity and Toxicogenomic Changes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotoxic effects of aristolochic acid I on functional human-induced hepatocyte-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive interpretation of in vitro micronucleus test results for 292 chemicals: from hazard identification to risk assessment application - PMC [pmc.ncbi.nlm.nih.gov]
Aristolactam A IIIa: A Comparative Meta-Analysis of its Anti-Cancer Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of published research on Aristolactam A IIIa, a natural compound that has demonstrated notable anti-cancer activities. We present a comparative summary of its effects on various cancer cell lines, detailed experimental protocols from key studies, and visual representations of its mechanism of action to support further research and drug development efforts.
Quantitative Performance Analysis
This compound has been evaluated for its cytotoxic effects across a range of human cancer cell lines and a human kidney proximal tubular epithelial cell line. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, offering a quantitative comparison of its potency.
Table 1: Cytotoxicity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | SRB | 7-30 | [1] |
| A549 | Lung Carcinoma | SRB | 7-30 | [1] |
| HGC | Stomach Cancer | SRB | 7-30 | [1] |
| HCT-8/V | Drug-Resistant Colon Cancer | SRB | Not specified, but effective | [1] |
Table 2: Time-dependent cytotoxicity of this compound against HK-2 cells.
| Time (hours) | Assay | IC50 (µM) | Reference |
| 24 | MTT | 95.31 | [2] |
| 48 | MTT | 78.13 | [2] |
| 72 | MTT | 62.50 | [2] |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Research indicates that this compound exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and by causing cell cycle arrest at the G2/M phase.
A study on HeLa cells demonstrated that treatment with 10 µmol/L of this compound led to an increase in the sub-G0/G1 cell population, a hallmark of apoptosis.[1] This was further substantiated by the detection of Poly (ADP-ribose) polymerase (PARP) cleavage, a key event in the apoptotic cascade.[1] The same study also revealed that this compound treatment caused a significant accumulation of cells in the G2/M phase of the cell cycle, thereby halting cell division.[1]
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed methodologies from the cited studies.
Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay (Li et al., 2009) [1]
-
Cell Seeding: Cancer cell lines (HeLa, A549, HGC, HCT-8/V) were seeded into 96-well plates.
-
Treatment: After 24 hours, cells were treated with varying concentrations of this compound.
-
Fixation: Following a 48-hour incubation period, cells were fixed with 10% trichloroacetic acid (TCA).
-
Staining: The fixed cells were stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.
-
Measurement: The absorbance was read at 515 nm using a microplate reader. The IC50 value was calculated from the dose-response curve.
References
Safety Operating Guide
Proper Disposal of Aristolactam A IIIa: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Aristolactam A IIIa, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on available safety data and general best practices for handling cytotoxic and alkaloid compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-impermeable gloves, protective clothing, and eye/face protection.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1]
Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1] This typically involves controlled incineration with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or discharged into sewer systems.[1]
Step-by-Step Disposal Protocol:
-
Collection: Collect waste this compound, including any contaminated materials, in a suitable, closed, and clearly labeled container.[1]
-
Storage: Store the sealed waste container in a dry, cool, and well-ventilated area, away from incompatible materials and foodstuff containers.[1]
-
Arrangement for Disposal: Contact a licensed chemical waste disposal service to arrange for pickup and transport to a chemical destruction plant.[1]
-
Contaminated Packaging: Containers that have held this compound can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be incinerated by a licensed facility.[1]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate personnel from the immediate area to a safe location, upwind of the spill if possible.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Cleanup: Collect the spilled material using spark-proof tools and explosion-proof equipment.[1] Adhered or collected material should be promptly placed in a suitable, closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
| Parameter | Specification | Source |
| Primary Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
| Discharge to Sewer | Prohibited. | [1] |
| Contaminated Packaging Disposal | Triple-rinse and recycle/recondition, or puncture and dispose of in a sanitary landfill. | [1] |
| Spill Cleanup | Collect with spark-proof tools into a closed container for disposal. | [1] |
| Emergency Contact | In case of ingestion or inhalation, seek immediate medical attention. | [1] |
No specific experimental protocols for the inactivation or chemical degradation of this compound for disposal purposes were identified in the available resources. The recommended procedure is reliant on professional disposal services.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Aristolactam A IIIa
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Aristolactam A IIIa, a compound recognized for its potential health risks, including nephrotoxicity and carcinogenicity.[1][2][3] Adherence to these protocols is essential to ensure a safe laboratory environment.
Health Hazard Information
This compound is an aristolochic acid analogue. Aristolochic acids are known to be nephrotoxic (damaging to the kidneys) and carcinogenic.[1][2][3][4][5] Studies have shown that aristolochic acids can cause aristolochic acid nephropathy (AAN), a progressive kidney disease that can lead to kidney failure and urothelial cancer.[1][4] While research on the specific toxicity of this compound is ongoing, its structural similarity to other toxic aristolochic acids necessitates handling it with extreme caution. One study noted that Aristolactam I and Aristolactam IIIa caused oxidative stress to a lesser extent than Aristolochic Acid I and II.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to this compound. The following table summarizes the required PPE for various laboratory procedures involving this compound.
| Procedure | Required Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Dry Powder) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine dust particles.[6] - Gloves: Two pairs of powder-free, chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.[7] - Eye Protection: Chemical splash goggles or a face shield. - Lab Coat: A dedicated, disposable, solid-front gown. - Ventilation: Perform all work in a certified chemical fume hood or a Class II Biosafety Cabinet.[6] |
| Dissolving and Solution Handling | - Gloves: Two pairs of powder-free, chemical-resistant gloves (e.g., nitrile).[7] - Eye Protection: Chemical splash goggles. - Lab Coat: A dedicated, disposable, solid-front gown. - Ventilation: Handle all solutions within a chemical fume hood. |
| In-Use Procedures (e.g., cell culture) | - Gloves: Chemical-resistant gloves (e.g., nitrile).[7] - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Ventilation: If aerosols may be generated, work in a biosafety cabinet. |
| Waste Disposal | - Gloves: Two pairs of heavy-duty, chemical-resistant gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: A dedicated, disposable, solid-front gown. |
Experimental Protocols: Safe Handling and Disposal
1. Preparation and Handling:
-
Pre-Handling:
-
Read and understand the Safety Data Sheet (SDS) for this compound before beginning any work.[7]
-
Ensure a designated and clearly labeled area within a chemical fume hood is prepared for handling the compound.
-
Verify that all necessary PPE is available and in good condition.
-
Have a chemical spill kit readily accessible.
-
-
Weighing:
-
Perform all weighing of powdered this compound within a chemical fume hood or a balance enclosure with proper ventilation.
-
Use a dedicated set of spatulas and weighing papers.
-
Tare the balance with the weighing vessel before adding the compound to minimize handling time.
-
Carefully transfer the desired amount, avoiding the creation of dust.[7]
-
Clean the balance and surrounding area with a damp paper towel immediately after use to remove any residual powder. Dispose of the cleaning materials as hazardous waste.
-
-
Dissolving:
-
Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is securely capped.
-
All solution preparation must occur within a chemical fume hood.
-
2. Spill Response:
-
Minor Spill (Solid):
-
If a small amount of powder is spilled, do not attempt to sweep it up dry.
-
Gently cover the spill with damp paper towels to avoid generating dust.
-
Carefully wipe the area from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Wash the area with soap and water.[7]
-
-
Minor Spill (Liquid):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a major spill without appropriate training and equipment.
-
3. Disposal Plan:
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weighing papers, pipette tips, and lab coats, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.[7][8]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
All waste must be disposed of in accordance with local, state, and federal regulations.[9]
Workflow for Safe Handling of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aristolochic Acids - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. gerpac.eu [gerpac.eu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. biocrick.com [biocrick.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
